6-Amino-5-methylnicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOISJVQLUVVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626055 | |
| Record name | 6-Amino-5-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183428-91-3 | |
| Record name | 6-Amino-5-methyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183428-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-5-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-5-methylnicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Aminonicotinonitriles (C₇H₇N₃) for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminonicotinonitriles, a class of heterocyclic compounds with the molecular formula C₇H₇N₃, have garnered significant attention in medicinal chemistry and drug discovery. Their structural scaffold is a key pharmacophore in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the nomenclature, synthesis, analytical characterization, and biological activities of prominent aminonicotinonitrile isomers, with a focus on their potential as therapeutic agents, particularly in oncology.
IUPAC Nomenclature and Chemical Properties
The term "aminonicotinonitrile" encompasses several isomers, with the substitution pattern on the pyridine ring dictating their precise IUPAC name and chemical properties. The most commonly studied isomers in drug discovery include:
-
2-Amino-3-cyanopyridine derivatives: These compounds form a large and versatile class, with various substituents at the 4- and 6-positions of the pyridine ring.
-
2-Amino-4-cyanopyridine: Also known as 2-aminopyridine-4-carbonitrile.
-
5-Aminonicotinonitrile: The IUPAC name is 5-amino-3-pyridinecarbonitrile.
The physicochemical properties of these isomers can be fine-tuned through chemical modification, influencing their solubility, bioavailability, and target engagement.
Synthesis and Purification
A variety of synthetic routes to aminonicotinonitriles have been developed, ranging from classical condensation reactions to modern microwave-assisted methodologies.
Experimental Protocol: One-Pot Microwave-Assisted Synthesis of 2-Amino-3-cyanopyridine Derivatives
This method offers a rapid, efficient, and environmentally friendly approach to synthesizing a diverse library of 2-amino-3-cyanopyridine derivatives.[1]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Methyl ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
-
Ethanol (for washing and recrystallization)
-
25 mL dry flask
-
Microwave reactor
-
Reflux condenser
Procedure:
-
Combine the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate in the dry flask.
-
Place the flask in a microwave oven and connect it to a reflux condenser.
-
Irradiate the reaction mixture for 7-9 minutes.
-
After the reaction is complete, wash the mixture with 2 mL of ethanol.
-
Purify the crude product by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.[1]
Purification:
-
Recrystallization: As described in the protocol, recrystallization from a suitable solvent system (e.g., ethanol, DMF/methanol) is a common and effective method for purifying solid aminonicotinonitrile derivatives.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed using an appropriate eluent system (e.g., hexane/ethyl acetate).
Analytical Characterization
The structural elucidation and confirmation of aminonicotinonitriles are typically achieved through a combination of spectroscopic techniques.
| Spectroscopic Data for Representative 2-Amino-3-cyanopyridine Derivatives | |
| Compound | Spectroscopic Data |
| 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine [1] | IR (KBr, cm⁻¹): 3454, 3361 (NH₂), 3232 (ArH), 2201 (CN)¹H NMR (400MHz, DMSO-d₆, δ ppm): 8.12 (d, 2H), 7.70 (d, 2H), 7.63 (d, 2H), 7.23 (s, 1H), 7.04 (d, 2H), 6.99 (s, 2H), 3.83 (s, 3H) |
| 2-Amino-4-(4-bromophenyl)-6-(4-nitrophenyl)nicotinonitrile [2] | IR (KBr, cm⁻¹): 3325, 3078, 1649, 1619¹H NMR (300 MHz, DMSO-d₆, δ ppm): 6.85 (s, 1H), 6.98 (s, 2H), 7.50-7.75 (m, 5H), 7.95 (d, 2H), 8.35 (d, 2H)¹³C NMR (75 MHz, DMSO-d₆, δ ppm): 94.5, 116.5, 119.3, 129.1, 129.9, 138.1, 144.6, 148.3, 150.6, 154.8, 138.5, 154.1, 157.5, 160.8 |
| 2-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)nicotinonitrile [2] | IR (KBr, cm⁻¹): 3348, 3087, 1653, 1614¹H NMR (300 MHz, DMSO-d₆, δ ppm): 3.85 (s, 3H), 6.95 (s, 1H), 7.1-7.7 (m, 8H), 7.81 (s, 2H)¹³C NMR (75 MHz, DMSO-d₆, δ ppm): 55.5, 92.3, 109.8, 112.5, 119.7, 119.9, 123.3, 129.9, 131.3, 131.6, 131.8, 137.3, 139.5, 147.8, 151.7, 159.7, 161.9 |
Biological Activity and Therapeutic Potential
Aminonicotinonitrile derivatives have demonstrated a range of biological activities, with a significant focus on their anticancer properties. Many of these compounds exert their effects by modulating key cellular signaling pathways involved in cell growth, proliferation, and survival.
Anticancer Activity
Numerous studies have evaluated the cytotoxic effects of aminonicotinonitrile derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of these compounds.
| In Vitro Anticancer Activity of Selected Heterocyclic Compounds | ||
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Styrylimidazo[1,2-a]pyridine derivative 30a [3] | MCF-7 (Breast) | 9.59 ± 0.7 |
| Styrylimidazo[1,2-a]pyridine derivative 30a [3] | MDA-MB-231 (Breast) | 12.12 ± 0.54 |
| Pyrazolo[4,3-c]hexahydropyridine derivative 31 [3] | MCF-7 (Breast) | 2.4 |
| Pyrazolo[4,3-c]hexahydropyridine derivative 31 [3] | MDA-MB-231 (Breast) | 4.2 |
| 3,6-disubstituted pyridazine derivative 34 [3] | T-47D (Breast) | 0.43 ± 0.01 |
| 3,6-disubstituted pyridazine derivative 34 [3] | MDA-MB-231 (Breast) | 0.99 ± 0.03 |
Mechanism of Action: Modulation of the PI3K/Akt/mTOR Signaling Pathway
A primary mechanism through which aminonicotinonitriles and related compounds exert their anticancer effects is by inducing autophagy, a cellular self-degradation process. This is often achieved through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5] This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer.[6][7]
Signaling Pathway Overview:
-
Growth factors activate receptor tyrosine kinases, leading to the activation of PI3K.
-
PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
PIP3 recruits and activates Akt (also known as Protein Kinase B).
-
Akt, in turn, phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC1/2), a negative regulator of Rheb.
-
The activation of Rheb leads to the activation of mTOR Complex 1 (mTORC1).
-
Activated mTORC1 promotes protein synthesis and cell growth while inhibiting autophagy.
By inhibiting one or more components of this pathway, aminonicotinonitrile derivatives can suppress tumor growth and induce autophagic cell death.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of 6-Amino-5-methylnicotinonitrile
An In-depth Technical Guide on the Solubility and Stability of 6-Amino-5-methylnicotinonitrile for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2][3][4][5] Understanding its solubility and stability is paramount for its effective use in research and development, particularly in the context of drug discovery where these parameters influence bioavailability, formulation, and shelf-life. This guide provides a comprehensive overview of the methodologies to determine the solubility and stability of this compound, offering a framework for its physicochemical characterization. While specific experimental data for this compound is not publicly available, this document outlines the standard procedures and data presentation formats that are critical for its evaluation.
Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is essential for designing solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| TPSA (Topological Polar Surface Area) | 62.7 Ų | [1] |
| LogP | 0.8439 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
These computational predictions suggest that this compound is a relatively small, polar molecule with some lipophilic character, indicating potential solubility in a range of solvents.
Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. A comprehensive solubility profile is therefore essential.
Experimental Protocol for Thermodynamic Solubility Assessment
The shake-flask method is the gold standard for determining thermodynamic solubility.[6]
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO, etc.).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express solubility in units of mg/mL or µg/mL.
Data Presentation: Solubility of this compound
The following table provides a template for presenting the solubility data.
| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Method |
| Water | 25 | 7.0 | Shake-Flask | |
| Water | 37 | 7.0 | Shake-Flask | |
| PBS | 25 | 7.4 | Shake-Flask | |
| PBS | 37 | 7.4 | Shake-Flask | |
| 0.1 N HCl | 25 | 1.0 | Shake-Flask | |
| 0.1 N NaOH | 25 | 13.0 | Shake-Flask | |
| Ethanol | 25 | N/A | Shake-Flask | |
| DMSO | 25 | N/A | Shake-Flask |
Solubility Classification Workflow
The following diagram illustrates a typical workflow for classifying the solubility of a new chemical entity.
Caption: Workflow for solubility determination and classification.
Stability Assessment
Stability testing is crucial to determine the shelf-life of a substance and to identify potential degradation products. These studies are typically conducted under various environmental conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][9][10]
Experimental Protocol for Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.[11]
-
Stress Conditions: Expose solutions of this compound to a variety of stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 N NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound.
-
Mass Balance: Ensure that the total amount of the drug and its degradation products remains constant.
Data Presentation: Forced Degradation of this compound
The results of the forced degradation studies can be summarized in the following table.
| Stress Condition | Duration (hours) | Assay of Parent (%) | Degradation Products (Peak Area %) |
| 0.1 N HCl (60°C) | 24 | ||
| 0.1 N NaOH (RT) | 24 | ||
| 3% H₂O₂ (RT) | 24 | ||
| Thermal (60°C) | 24 | ||
| Photolytic | 24 |
Stability Testing Workflow
The following diagram outlines a standard workflow for stability testing of a new chemical entity.
Caption: Workflow for stability assessment of a new compound.
Potential Signaling Pathway Involvement
Nicotinonitrile derivatives are known to interact with various biological targets. For instance, they can act as inhibitors of certain kinases or enzymes involved in cellular signaling. A hypothetical signaling pathway where a compound like this compound might exert its effect is illustrated below.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 183428-91-3 [chemicalbook.com]
- 3. 6-Amino-5-methyl-3-cyanopyridine; 2-Amino-5-cyano-3-picoline; 6-Amino-5-methyl-nicotinonitrile; this compound; 5-Cyano-2-amino-3-methylpyridine; 2-Amino-3-methyl-5-cyanopyridine; 6-amino-5-methyl-3-pyridinecarbonitrile; 2-Amino-5-cyano-3-methylpyridine | Chemrio [chemrio.com]
- 4. This compound | C7H7N3 | CID 22482843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. researchgate.net [researchgate.net]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]
- 11. qlaboratories.com [qlaboratories.com]
Spectroscopic Profile of 6-Amino-5-methylnicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Amino-5-methylnicotinonitrile (also known as 2-Amino-3-methyl-5-cyanopyridine). The information presented herein is essential for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document details experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the quantitative results in a clear, tabular format.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results, but predicted to show signals for aromatic protons, an amino group, and a methyl group. |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results, but predicted to show signals for aromatic carbons, a nitrile carbon, and a methyl carbon. |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| Predicted ~3450-3300 | N-H stretching (Amino group) |
| Predicted ~2220 | C≡N stretching (Nitrile group) |
| Predicted ~1640 | N-H bending (Amino group) |
| Predicted ~1600-1450 | C=C and C=N stretching (Pyridine ring) |
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 134.1 | [M+H]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy of the results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III 400 MHz instrument, is utilized for both ¹H and ¹³C NMR analysis.
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Temperature: The sample is maintained at 298 K.
-
Number of Scans: 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
-
Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum.
-
Temperature: The sample is maintained at 298 K.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform, followed by phase and baseline corrections.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1]
-
The homogenous mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.[1]
-
A background spectrum of a pure KBr pellet is recorded.[1]
Acquisition:
-
The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Instrumentation: An electrospray ionization (ESI) mass spectrometer is used for the analysis.[2]
Sample Preparation:
-
A stock solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
The stock solution is further diluted to a final concentration of approximately 10 µg/mL.
Acquisition (Positive Ion Mode):
-
The diluted sample solution is infused into the ESI source.
-
The mass spectrum is acquired in the positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass-to-charge ratio (m/z) is recorded over a suitable range, for instance, m/z 50-500.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Diverse Biological Landscape of 6-Amino-5-methylnicotinonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-amino-5-methylnicotinonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the diverse biological activities exhibited by derivatives of this core structure, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development in this promising area.
Anticancer and Cytotoxic Activities
Derivatives of the nicotinonitrile scaffold have demonstrated considerable efficacy against various cancer cell lines. The primary mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis.
Quantitative Cytotoxicity Data
The cytotoxic potential of several this compound and related pyrimidine derivatives has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values for selected compounds are summarized below.
| Compound ID/Class | Cancer Cell Line | Activity Type | Value | Reference |
| Compound 5 | HepG2 (Liver) | IC50 | 13.14 µM | [1] |
| MCF-7 (Breast) | IC50 | 8.03 µM | [1] | |
| Compound 3 (Pyrazolone) | HCT-116 (Colon) | IC50 | 8.71 µM | [1] |
| MCF-7 (Breast) | IC50 | 10.63 µM | [1] | |
| Pyrimidopyrimidines (3b, 10b, 10c) | HCT-116, MCF-7, HEPG-2 | IC50 | Close to Doxorubicin | [2] |
| Compound 1c (Thiopyrimidine) | Leukemia | GI50 | High Selectivity | [3] |
| Compound XX (Triazole-pyrimidine) | Various | IC50 | 1.42 - 6.52 µM | [3] |
| Triazolo[1,5-a]pyrimidine XXI | A549 (Lung) | IC50 | 1.02 µM | [3] |
| HeLa (Cervical) | IC50 | 0.75 µM | [3] |
Mechanism of Action: Kinase Inhibition
A primary mechanism behind the anticancer effects of these derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[4]
Certain nicotinonitrile derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), an enzyme pivotal for cell cycle progression from the G1 to the S phase.[1] Inhibition of CDK2 disrupts the cell cycle, leading to arrest and apoptosis in cancer cells.[1] For example, compounds have been identified with inhibitory activities twice that of the known CDK2 inhibitor roscovitine.[1]
More complex derivatives have been developed as multi-kinase inhibitors, targeting several cancer-relevant kinases simultaneously to combat therapeutic resistance.[5] For instance, a pyridopyrimidine derivative, 7x , was identified as a potent inhibitor of CDK4, while a 5-hydroxybenzothiophene derivative, 16b , showed potent, nanomolar inhibition against a panel of kinases including Clk4, DRAK1, and haspin.[5][6]
| Compound ID | Target Kinase | Activity Type | Value (nM) | Reference |
| Compound 11 | CDK2 | IC50 | 450 | [1] |
| Compound 6 | CDK2 | IC50 | 460 | [1] |
| Compound 5 | CDK2 | IC50 | 560 | [1] |
| Roscovitine | CDK2 | IC50 | 990 | [1] |
| 7x | CDK4 | IC50 | 3.87 | [6] |
| PD-0332991 (Ref.) | CDK4 | IC50 | 5.36 | [6] |
| 16b | Clk4 | IC50 | 11 | [5] |
| DRAK1 | IC50 | 87 | [5] | |
| Haspin | IC50 | 125.7 | [5] | |
| Clk1 | IC50 | 163 | [5] |
Antimicrobial Activity
Beyond their anticancer properties, nicotinonitrile derivatives have emerged as effective antimicrobial agents, displaying activity against a range of bacteria, fungi, and mycobacteria.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. The data below highlights the activity of specific derivatives against various microbial strains.
| Compound ID/Class | Microbial Strain | Activity Type | Value (µg/mL) | Reference |
| Compound 3, 9, 11 | Mycobacterium tuberculosis | MIC | 6.25 | [7] |
| Compound 2, 8, 10, 12, 14, 15 | M. tuberculosis | MIC | 12.5 | [7] |
| Compound 4, 6, 7, 13 | M. tuberculosis | MIC | 25 | [7] |
| Pyrimidines (3a, 3b, 3d, etc.) | S. aureus, B. subtilis, E. coli | MIC | Not specified, "Excellent" | [2] |
| Pyrimidines (3a, 3b, 3d, etc.) | C. albicans, A. flavus | MIC | Not specified, "Excellent" | [2] |
Structure-Activity Relationship (SAR) Insights
Studies have shown that the lipophilicity and the nature of substituents on the core structure are critical for antimicrobial activity. For instance, in a series of N-benzylamine substituted pyrazine-dicarbonitriles, compounds with halogen or trifluoromethyl groups on the benzyl moiety exhibited the best antimycobacterial activity against Mycobacterium tuberculosis.[7] This suggests a direct relationship between the compound's physicochemical properties and its ability to penetrate the mycobacterial cell wall and exert its effect.
Experimental Protocols
The following sections detail standardized methodologies for evaluating the biological activities discussed in this guide.
General Workflow for Biological Screening
The evaluation of newly synthesized compounds typically follows a multi-stage screening process to identify lead candidates with desired biological activity and acceptable safety profiles.
Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[8]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for the desired exposure period, typically 48-72 hours, at 37°C in a humidified 5% CO2 atmosphere.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol for Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth directly in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the plate. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring absorbance with a plate reader.
Protocol for In Vitro Kinase Inhibition Assay
Kinase activity can be measured by quantifying the consumption of ATP or the phosphorylation of a substrate. Commercially available kits (e.g., ADP-Glo™, LanthaScreen™) are commonly used.
-
Reagent Preparation: Prepare the kinase, substrate, and test compound solutions in the appropriate assay buffer.
-
Reaction Setup: In a 96- or 384-well plate, add the kinase enzyme, the specific peptide substrate, and varying concentrations of the test inhibitor.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent. This reagent typically contains a component that generates a luminescent or fluorescent signal inversely proportional to the amount of ATP remaining (indicating kinase activity) or directly proportional to the amount of phosphorylated product.
-
Signal Measurement: Read the signal (luminescence or fluorescence) on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Amino-5-methylnicotinonitrile: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and potential applications of 6-Amino-5-methylnicotinonitrile. The content herein is intended for use by trained professionals in a laboratory or drug development setting. All procedures should be conducted in accordance with institutional safety protocols and regulatory guidelines.
Chemical and Physical Properties
This compound, also known as 2-Amino-5-cyano-3-picoline, is a substituted pyridine derivative. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| CAS Number | 183428-91-3 | ChemScene |
| Molecular Formula | C₇H₇N₃ | ChemScene |
| Molecular Weight | 133.15 g/mol | ChemScene |
| Appearance | Light yellow to green-yellow solid | - |
| Purity | ≥97% | ChemScene |
| Boiling Point | 321.2±42.0 °C (Predicted) | - |
| Density | 1.18±0.1 g/cm³ (Predicted) | - |
| pKa | 3.79±0.49 (Predicted) | - |
Safety and Hazard Information
This compound is a hazardous substance and must be handled with appropriate precautions. The following table summarizes its classification and associated hazards based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed. | |
| Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage. | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation. | |
| Acute Toxicity, Dermal (Category 4) | Warning | H312: Harmful in contact with skin. | |
| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled. | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | Warning | H335: May cause respiratory irritation. |
Precautionary Statements
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are critical to minimize exposure and ensure safety.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.
-
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and laundered before reuse.
Storage Recommendations
To ensure the stability and integrity of this compound, adhere to the following storage conditions:
| Parameter | Recommendation |
| Temperature | 2-8°C or 4°C for long-term storage.[1] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). |
| Light | Protect from light.[1] |
| Container | Keep in a tightly closed container in a dry and well-ventilated place. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. |
Experimental Protocols
Synthesis of this compound
The following protocol describes the synthesis of this compound from 5-bromo-3-methylpyridin-2-amine.
Materials:
-
5-bromo-3-methylpyridin-2-amine
-
Zinc cyanide (Zn(CN)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Dimethylformamide (DMF)
-
Water
-
Saturated ammonium chloride solution
-
Ammonium hydroxide solution
Procedure:
-
To a reaction vessel, add 5-bromo-3-methylpyridin-2-amine (1.0 eq), zinc cyanide (0.6 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.12 eq) to a mixture of DMF and water (50:1 v/v).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 20 minutes.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 120°C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a 4:1:4 (v/v/v) mixture of saturated ammonium chloride solution, ammonium hydroxide, and water.
-
Cool the resulting slurry to 0°C and stir for 1 hour.
-
Collect the solid product by filtration through a Büchner funnel.
-
Wash the solid with cold water.
-
Dry the product under high vacuum to yield this compound as a tan solid.
Potential Biological Activity and Applications (Based on Structurally Related Compounds)
While specific biological data for this compound is limited in publicly available literature, the nicotinonitrile scaffold is a key pharmacophore in various drug discovery programs. The following information is extrapolated from studies on structurally similar compounds and suggests potential areas of investigation.
Kinase Inhibition
Nicotinonitrile derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling. The nitrile group can form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.
-
Aurora Kinases and VEGFR2: Some nicotinonitrile-based compounds have shown inhibitory activity against Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are important targets in cancer therapy.
IRAK Inhibition
A patent for a structurally related 6-[5-amino-6-(2-ethoxyethoxy)-imidazo[4,5-b]pyridin-3-yl]-nicotinonitrile derivative describes its use as an inhibitor of Interleukin-1 Receptor-Associated Kinase (IRAK), particularly IRAK-4. IRAK proteins are key mediators in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Inhibition of IRAK-4 is a therapeutic strategy for inflammatory and autoimmune diseases.
Antimicrobial Activity
Derivatives of nicotinonitrile have been investigated for their antimicrobial properties against a range of pathogens, including drug-resistant strains. The mechanism of action may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
Conclusion
This compound is a valuable research chemical with potential applications in drug discovery. Its safe handling requires strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. While the specific biological activity of this compound is not yet well-defined in the literature, its structural similarity to known kinase inhibitors, IRAK inhibitors, and antimicrobial agents suggests promising avenues for future research. This guide provides a foundational resource for scientists and researchers working with this compound.
References
An In-Depth Technical Guide to 2-Amino-5-cyano-3-picoline
For Researchers, Scientists, and Drug Development Professionals
Core Information and Chemical Properties
2-Amino-5-cyano-3-picoline, a versatile heterocyclic compound, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its unique structural arrangement, featuring a pyridine ring substituted with amino, cyano, and methyl groups, imparts a high degree of reactivity, making it a valuable building block in medicinal chemistry and material science.
Synonyms: 2-Amino-3-methyl-5-cyanopyridine, 6-Amino-5-methylpyridine-3-carbonitrile
Table 1: Physicochemical Properties of 2-Amino-5-cyano-3-picoline
| Property | Value |
| CAS Number | 183428-91-3 |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| Appearance | Creamish crystalline solid |
| Melting Point | 196-204 °C |
| Purity | ≥ 98% (GC) |
| Storage Conditions | 0-8°C, inert atmosphere, dark place |
Synthesis and Experimental Protocols
The synthesis of 2-amino-5-cyano-3-picoline and its derivatives is most commonly achieved through a one-pot, multi-component reaction, valued for its efficiency and high yields. A general and widely adopted method involves the condensation of an appropriate aldehyde and ketone with malononitrile in the presence of ammonium acetate.
General Experimental Protocol for the Synthesis of 2-Amino-3-cyanopyridine Derivatives:
-
Reaction Setup: A mixture of an aldehyde (1 mmol), a ketone (1 mmol), malononitrile (1.5 mmol), and ammonium acetate (2 mmol) is prepared in a suitable solvent, such as ethanol or acetonitrile, or under solvent-free conditions.
-
Catalysis: A catalyst, such as copper nanoparticles on charcoal (Cu/C), may be added to enhance the reaction rate.
-
Reaction Conditions: The reaction mixture is typically heated under reflux or irradiated in a microwave oven for a period ranging from a few minutes to several hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is collected by filtration. The product is then washed with a suitable solvent (e.g., cold ethanol) and purified by recrystallization to yield the desired 2-amino-3-cyanopyridine derivative.
DOT Script for Synthesis Workflow:
Caption: General workflow for the synthesis of 2-amino-3-cyanopyridine derivatives.
Applications in Drug Development and Research
2-Amino-5-cyano-3-picoline is a key precursor in the development of various therapeutic agents, with notable applications in oncology and neurology.[1] Its derivatives have been investigated for a range of biological activities.
Table 2: Investigated Therapeutic Applications of 2-Amino-3-cyanopyridine Scaffolds
| Therapeutic Area | Target/Mechanism of Action | Reference |
| Oncology | IKK-β inhibitors, VEGFR-2/HER-2 inhibitors | [2][3] |
| Neurological Disorders | Adenosine A₂A receptor antagonists | [3] |
| Infectious Diseases | Antiviral, Antibacterial, Antifungal | [3] |
| Inflammatory Diseases | Anti-inflammatory agents | [4] |
| Other | Carbonic anhydrase inhibitors | [5] |
Signaling Pathways and Mechanism of Action
While specific signaling pathways for 2-Amino-5-cyano-3-picoline are not extensively documented, the broader class of 2-amino-3-cyanopyridine derivatives has been shown to interact with several key biological targets.
One of the notable activities of this class of compounds is the inhibition of IκB kinase β (IKK-β).[3] IKK-β is a critical component of the NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival. By inhibiting IKK-β, these compounds can potentially modulate inflammatory responses and may have applications in treating inflammatory diseases and certain types of cancer.
Furthermore, derivatives of 2-amino-3-cyanopyridine have been explored as antagonists of the adenosine A₂A receptor.[3] These receptors are implicated in various physiological processes, including the regulation of neurotransmission. Their modulation is a key area of research for neurodegenerative conditions such as Parkinson's disease.
DOT Script for a Potential Signaling Pathway (IKK-β Inhibition):
Caption: Potential mechanism of action via inhibition of the IKK-β component of the NF-κB pathway.
Safety and Handling
Appropriate safety precautions should be taken when handling 2-Amino-5-cyano-3-picoline. It is recommended to work in a well-ventilated area and use personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2-Amino-5-cyano-3-picoline is a compound of significant interest to the scientific community, particularly those involved in synthetic chemistry and drug discovery. Its versatility as a chemical intermediate, coupled with the diverse biological activities of its derivatives, underscores its potential for the development of novel therapeutics and advanced materials. Further research into the specific mechanisms of action and biological targets of 2-Amino-5-cyano-3-picoline is warranted to fully exploit its therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. scielo.br [scielo.br]
- 5. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Amino-5-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-Amino-5-methylnicotinonitrile from 2-Amino-5-bromo-3-methylpyridine. The described methodology is a palladium-catalyzed cyanation reaction, a robust and widely used transformation in medicinal and process chemistry for the introduction of a nitrile functional group.
Reaction Overview
The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction. In this procedure, the bromine atom of 2-Amino-5-bromo-3-methylpyridine is substituted with a cyanide group using zinc cyanide as the cyanide source. The reaction is catalyzed by a palladium complex generated in situ from tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand.
Reaction Scheme:
This transformation is a variation of the Rosenmund-von Braun reaction and is favored for its functional group tolerance and milder reaction conditions compared to traditional copper-catalyzed cyanations.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromo-3-methylpyridine (10 g, 53.47 mmol) | [2] |
| Cyanide Source | Zinc Cyanide (3.77 g, 32.1 mmol) | [2] |
| Palladium Precatalyst | Tris(dibenzylideneacetone)dipalladium(0) (2.45 g, 2.67 mmol) | [2] |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (3.56 g, 6.4 mmol) | [2] |
| Solvent | DMF/Water (100:2, v/v, 102 mL total) | [2] |
| Reaction Temperature | 120 °C | [2] |
| Reaction Time | 16 hours | [2] |
| Product Yield | 6.0 g (81%) | [2] |
| Product Appearance | Tan solid | [2] |
| Product Mass Spectrum | MS (ES) m/z 134.1 (M + 1) | [2] |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of this compound.
Materials:
-
5-bromo-3-methylpyridin-2-amine (2-Amino-5-bromo-3-methylpyridine)
-
Zinc cyanide (Zn(CN)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ammonium Hydroxide (NH₄OH) solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Büchner funnel and flask
-
High vacuum pump
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 5-bromo-3-methylpyridin-2-amine (10 g, 53.47 mmol), zinc cyanide (3.77 g, 32.1 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (3.56 g, 6.4 mmol).[2]
-
Add a solvent mixture of DMF and water (100:2, v/v, total 102 mL).[2]
-
Degas the mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solution for 20 minutes.[2]
-
-
Catalyst Addition and Reaction:
-
Work-up and Isolation:
-
After 16 hours, cool the reaction mixture to room temperature.[2]
-
In a separate container, prepare a mixture of saturated ammonium chloride solution, ammonium hydroxide, and water in a 4:1:4 volume ratio.[2]
-
Add 100 mL of this prepared aqueous solution to the reaction mixture.[2]
-
Cool the resulting slurry to 0 °C in an ice bath.[2]
-
Add another 100 mL of the same aqueous mixture and stir for an additional hour at 0 °C.[2]
-
Collect the solid product by filtration through a Büchner funnel.[2]
-
Dry the collected solid under high vacuum to afford 6.0 g (81% yield) of 2-amino-3-methyl-5-cyanopyridine as a tan solid.[2]
-
Product Characterization:
The identity and purity of the product can be confirmed by mass spectrometry. The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ is 134.1.[2]
Visualizations
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Palladium-Catalyzed Cyanation Cycle:
Caption: Simplified catalytic cycle for the palladium-catalyzed cyanation.
References
Application Notes and Detailed Protocol for the Synthesis of 6-Amino-5-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-5-methylnicotinonitrile is a pivotal heterocyclic building block in the field of medicinal chemistry and drug discovery. Its unique structural features make it a valuable intermediate for the synthesis of a wide range of biologically active molecules. Notably, the nicotinonitrile scaffold is recognized as a versatile pharmacophore for the development of kinase inhibitors, where the nitrile group can form crucial hydrogen bonding interactions within the ATP-binding pockets of various kinases. This document provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound via a palladium-catalyzed cyanation reaction. Additionally, it includes a summary of quantitative data, a visual workflow of the experimental process, and notes on its applications in pharmaceutical research.
Application Notes
This compound and its derivatives are of significant interest in pharmaceutical development for several reasons:
-
Kinase Inhibition: The nicotinonitrile moiety is a key feature in a variety of kinase inhibitors. Derivatives have been explored for their potential to target kinases such as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are implicated in cancer progression.[1]
-
Drug Development Intermediate: This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2][3] Its functional groups, the amino and nitrile moieties on the pyridine ring, allow for diverse chemical modifications to generate libraries of compounds for screening.
-
Heterocyclic Scaffolds: As a substituted pyridine, it belongs to a class of heterocyclic compounds that are prevalent in many FDA-approved drugs. The pyridine ring is a common feature in molecules designed to interact with various biological targets.
-
Agrochemicals: Related aminonicotinonitrile structures are also utilized in the development of modern agrochemicals, such as pesticides and herbicides, highlighting the versatility of this chemical class.[3]
Experimental Protocol: Palladium-Catalyzed Synthesis of this compound
This protocol details the synthesis of this compound, also known as 2-Amino-5-cyano-3-picoline, from 5-bromo-3-methylpyridin-2-amine through a palladium-catalyzed cyanation reaction.[4]
Materials and Reagents:
-
5-bromo-3-methylpyridin-2-amine
-
Zinc Cyanide (Zn(CN)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Saturated Ammonium Chloride solution (NH₄Cl)
-
Ammonium Hydroxide (NH₄OH)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Schlenk line or similar inert gas setup
-
Büchner funnel and flask
-
High-vacuum pump
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-bromo-3-methylpyridin-2-amine (10 g, 53.47 mmol), zinc cyanide (3.77 g, 32.1 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (3.56 g, 6.4 mmol) in a solvent mixture of DMF (100 mL) and water (2 mL).[4]
-
Degassing: Degas the mixture for 20 minutes by bubbling an inert gas (e.g., argon or nitrogen) through the solution to remove any dissolved oxygen.[4]
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (2.45 g, 2.67 mmol) to the degassed mixture.[4]
-
Reaction: Heat the reaction mixture to 120 °C and stir for 16 hours under an inert atmosphere.[4]
-
Cooling and Quenching: After 16 hours, cool the reaction mixture to room temperature.[4]
-
Precipitation: Add a mixture of saturated ammonium chloride solution, ammonium hydroxide, and water (in a 4:1:4 ratio by volume, totaling 100 mL) to the cooled reaction mixture.[4]
-
Further Cooling and Stirring: Cool the resulting slurry to 0 °C. Add another 100 mL of the same ammonium chloride/ammonium hydroxide/water mixture and stir for 1 hour at 0 °C.[4]
-
Isolation and Drying: Collect the solid product by filtration through a Büchner funnel. Dry the collected tan solid under a high vacuum to yield this compound.[4]
Quantitative Data Summary
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio (relative to starting material) |
| 5-bromo-3-methylpyridin-2-amine | C₆H₇BrN₂ | 187.04 | 10 | 53.47 | 1.0 |
| Zinc Cyanide | Zn(CN)₂ | 117.43 | 3.77 | 32.1 | 0.6 |
| 1,1'-Bis(diphenylphosphino)ferrocene | C₃₄H₂₈FeP₂ | 554.38 | 3.56 | 6.4 | 0.12 |
| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | 2.45 | 2.67 | 0.05 |
| Product: this compound | C₇H₇N₃ | 133.15 | 6.0 | 45.06 | Yield: 81% |
Mass Spectrometry (ES) of the product: m/z 134.1 (M + 1).[4]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application of 6-Amino-5-methylnicotinonitrile in Multicomponent Reactions for the Synthesis of Fused Heterocyclic Scaffolds
Introduction
6-Amino-5-methylnicotinonitrile is a versatile building block in organic synthesis, particularly amenable to multicomponent reactions (MCRs) for the construction of diverse and complex heterocyclic scaffolds. Its unique arrangement of amino, cyano, and methyl-substituted pyridine functionalities allows for the efficient, one-pot synthesis of fused ring systems, which are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This application note details a representative protocol for a three-component reaction involving this compound, an aldehyde, and an active methylene compound to generate substituted pyridopyrimidine derivatives.
Multicomponent reactions offer significant advantages over traditional linear synthetic routes by improving atom economy, reducing reaction times, and simplifying purification processes.[1] The convergence of multiple reactants in a single step allows for the rapid generation of molecular diversity, a crucial aspect in the discovery of novel therapeutic agents.[2][3]
Key Applications
The fused heterocyclic structures synthesized from this compound via MCRs are scaffolds for a variety of potential therapeutic applications, including but not limited to:
-
Kinase Inhibitors: Many pyridopyrimidine cores are known to interact with the ATP-binding site of various kinases.
-
Antiviral Agents: Fused nitrogen-containing heterocycles are a common feature in antiviral drug candidates.[1]
-
Anticancer Agents: The synthesized compounds can be screened for cytotoxic activity against various cancer cell lines.[4]
Experimental Protocols
The following is a generalized protocol for a three-component reaction based on analogous syntheses of related heterocyclic systems. Optimization of reaction conditions may be necessary for specific substrates.
Representative Three-Component Synthesis of Substituted Pyrido[2,3-d]pyrimidines
This protocol describes the synthesis of a 7-amino-5-aryl-8-cyano-6-methyl-pyrido[2,3-d]pyrimidine derivative via a one-pot reaction between this compound, an aromatic aldehyde, and malononitrile.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Catalyst (e.g., piperidine, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, DMF)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization solvents
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in a suitable solvent (10 mL, e.g., ethanol).
-
Add a catalytic amount of a base (e.g., 2-3 drops of piperidine) or an acid (e.g., 10 mol% p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (typically 2-8 hours). Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford the pure pyrido[2,3-d]pyrimidine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Data Presentation
The following table summarizes representative quantitative data from analogous multicomponent reactions for the synthesis of related heterocyclic compounds. These values can serve as a benchmark for the expected outcomes when using this compound.
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Malononitrile | Piperidine | Ethanol | 6 | 92 | [5] |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | Sodium Acetate | Water | 8 | 85 | [5] |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | Piperidine | Ethanol | 5 | 95 | [5] |
| 4 | 3-Nitrobenzaldehyde | Malononitrile | Sodium Acetate | Water | 7 | 88 | [5] |
| 5 | Benzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 8 | 89 | [6] |
| 6 | 4-Methylbenzaldehyde | Malononitrile | p-TSA | DMF | 4 | 91 | [4] |
Mandatory Visualizations
Logical Workflow for the Synthesis of Pyrido[2,3-d]pyrimidines
Caption: Synthetic workflow for pyrido[2,3-d]pyrimidine synthesis.
Proposed Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism of action where a synthesized pyridopyrimidine derivative acts as a kinase inhibitor, a common therapeutic target for such scaffolds.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. orgchemres.org [orgchemres.org]
- 2. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions [orgchemres.org]
- 3. researchgate.net [researchgate.net]
- 4. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
Application of 6-Amino-5-methylnicotinonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-methylnicotinonitrile is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique structural features, including a pyridine ring substituted with an amino, a methyl, and a nitrile group, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the development of therapeutic agents, with a particular focus on its application in the synthesis of kinase inhibitors. The pyridine core can act as a bioisostere for other aromatic systems, and its nitrogen atoms often serve as crucial hydrogen bond acceptors for interactions with biological targets like the hinge region of kinases.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The nicotinonitrile scaffold has been successfully employed in the development of inhibitors for several important cancer-related kinases, most notably Pim-1 and c-Met.
Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in various human cancers and is involved in cell cycle progression and apoptosis.[1] Derivatives of nicotinonitrile have been shown to be potent inhibitors of Pim-1 kinase.[1][2]
c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis.[3] The nicotinonitrile scaffold has been explored for the development of c-Met inhibitors.
Data Presentation
The following tables summarize the quantitative data for representative nicotinonitrile derivatives as Pim-1 kinase inhibitors and their cytotoxic activity against cancer cell lines.
Table 1: Pim-1 Kinase Inhibitory Activity of Nicotinonitrile Derivatives
| Compound ID | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | Pim-3 IC50 (µM) |
| 8c | 0.35 | 0.41 | 0.38 |
| 8e | ≤ 0.28 | ≤ 0.28 | ≤ 0.28 |
| 9a | 1.2 | 1.5 | 1.3 |
| 9e | 0.8 | 0.9 | 0.7 |
| 12 | 2.1 | 2.5 | 2.3 |
| Staurosporine (Control) | ≤ 0.28 | ≤ 0.28 | ≤ 0.28 |
Data extracted from a study on nicotinonitrile-derived apoptotic inducers.[1]
Table 2: Cytotoxic Activity of Nicotinonitrile Derivatives against Human Cancer Cell Lines
| Compound ID | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| 8c | 5.8 | 7.2 |
| 8e | 4.5 | 6.1 |
| 9a | 12.3 | 15.8 |
| 9e | 9.7 | 11.4 |
| 12 | > 50 | > 50 |
Data extracted from a study on nicotinonitrile-derived apoptotic inducers.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound (Hypothetical, based on related structures)
This protocol is a representative procedure for the synthesis of the title compound, adapted from the synthesis of a related isomer, 2-amino-3-methyl-5-cyanopyridine.[4]
Materials:
-
5-Bromo-3-methylpyridin-2-amine
-
Zinc cyanide (Zn(CN)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Saturated ammonium chloride solution
-
Ammonium hydroxide
Procedure:
-
To a mixture of DMF and water (100:2, v/v), add 5-bromo-3-methylpyridin-2-amine (1.0 eq), zinc cyanide (0.6 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.12 eq).[4]
-
Degas the mixture for 20 minutes.[4]
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the mixture.[4]
-
Heat the reaction mixture to 120 °C and stir for 16 hours.[4]
-
After completion, cool the mixture to room temperature.[4]
-
Add a mixture of saturated ammonium chloride solution, ammonium hydroxide, and water (4:1:4 by volume).[4]
-
Cool the resulting slurry to 0 °C and stir for 1 hour.[4]
-
Collect the solid product by filtration and dry under high vacuum to afford this compound.
Protocol 2: General Procedure for the Synthesis of Nicotinonitrile-Based Kinase Inhibitors
This protocol describes a general method for the synthesis of substituted nicotinonitriles, which can be adapted for the derivatization of this compound.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Substituted pyrazolone (1 mmol)
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), a substituted pyrazolone (1 mmol), and a catalytic amount of piperidine in ethanol is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure nicotinonitrile derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (Pim-1)
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against Pim-1 kinase using a luminescence-based assay.
Materials:
-
Recombinant Pim-1 kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
Peptide substrate
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µl of the inhibitor solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µl of Pim-1 kinase in kinase buffer to each well.
-
Add 2 µl of a mixture of the peptide substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cell Viability (MTT) Assay
This protocol describes the MTT assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Mandatory Visualization
Caption: General workflow from starting material to biological evaluation.
Caption: Simplified Pim-1 signaling pathway and point of inhibition.
Caption: Simplified c-Met signaling pathway and point of inhibition.
References
Application Notes and Protocols: 6-Amino-5-methylnicotinonitrile as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-amino-5-methylnicotinonitrile as a key building block in the synthesis of a diverse range of heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for analogous structures and have been adapted for this specific precursor. The resulting heterocyclic systems, including pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and pyrido[2,3-d]pyrimidines, are of significant interest in medicinal chemistry due to their wide spectrum of biological activities.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds recognized for their diverse pharmacological properties, including antiviral, antibacterial, and anti-inflammatory activities. Certain derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[1]
Experimental Protocol: Synthesis of 6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine Derivatives
This protocol describes the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines via a cyclization reaction between an aminopyrazole precursor (in this case, derived in situ or pre-synthesized from this compound) and an α,β-unsaturated ketone.
Reaction Scheme:
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 6-Amino-5-methylnicotinonitrile as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a potent kinase inhibitor, 7-methyl-2-substituted-pyrido[2,3-d]pyrimidin-4-amine, starting from the versatile precursor 6-Amino-5-methylnicotinonitrile. This class of compounds has shown significant promise in targeting various protein kinases involved in oncogenic signaling pathways.
Introduction
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The pyridopyrimidine scaffold is a privileged structure in kinase inhibitor design, known to interact with the ATP-binding site of numerous kinases. This compound is an ideal starting material for the synthesis of substituted pyrido[2,3-d]pyrimidines due to its reactive amino and nitrile functionalities, allowing for the construction of the fused pyrimidine ring.
This document outlines the synthesis of a hypothetical potent kinase inhibitor, specifically targeting Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation in various cancers. The protocols provided are based on established synthetic methodologies for analogous compounds.
Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is often constitutively active in cancer. Inhibition of Pim-1 can lead to cell cycle arrest and apoptosis.
Application Notes and Protocols for the Derivatization of the Amino Group of 6-Amino-5-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical modification of the primary amino group of 6-Amino-5-methylnicotinonitrile. This compound serves as a versatile scaffold in medicinal chemistry, and its derivatization is a key strategy for the development of novel therapeutic agents. The protocols outlined below cover fundamental reactions such as acylation, sulfonylation, and reductive amination, offering a robust platform for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.
The derivatization of the 6-amino group allows for the introduction of a wide array of functional groups, which can modulate the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability. Furthermore, these modifications can introduce new pharmacophoric elements to enhance target binding affinity and selectivity, making it a valuable starting material for drug discovery programs targeting kinases, G-protein coupled receptors, and other enzyme classes.
Derivatization Strategies Overview
The primary amino group of this compound is a nucleophilic center that can readily react with various electrophiles. The principal derivatization strategies include the formation of amides, sulfonamides, and secondary or tertiary amines.
Caption: Overview of derivatization methods for this compound.
Quantitative Data Summary
The following table summarizes typical experimental data for the derivatization of this compound based on the protocols provided. These values are representative and may vary depending on the specific reagents and reaction conditions used.
| Derivatization Method | Reagent Example | Typical Yield (%) | Reaction Time (h) | Purity (%) (Post-Purification) | Purification Method |
| Acylation | Acetyl chloride | 85-95 | 2-4 | >98 | Recrystallization/Chromatography |
| Sulfonylation | Benzenesulfonyl chloride | 80-90 | 4-8 | >98 | Recrystallization/Chromatography |
| Reductive Amination | Benzaldehyde | 70-85 | 12-18 | >97 | Column Chromatography |
| Buchwald-Hartwig Amination | Bromobenzene | 60-80 | 16-24 | >95 | Column Chromatography |
Experimental Protocols
Acylation of this compound
This protocol describes the formation of an amide bond by reacting the primary amino group with an acylating agent, such as an acid chloride or anhydride.
Workflow for Acylation
Caption: Step-by-step workflow for the acylation of this compound.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Sulfonylation of this compound
This protocol details the synthesis of sulfonamides via the reaction of the amino group with a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask and cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to pH ~2.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude sulfonamide by recrystallization or column chromatography.
Reductive Amination of this compound
This protocol describes the formation of a secondary amine through the reaction with an aldehyde or ketone, followed by in-situ reduction of the intermediate imine.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
1,2-Dichloroethane (DCE) or methanol (MeOH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Potential Application in Signaling Pathways
Derivatives of this compound can be designed as inhibitors of various signaling pathways implicated in diseases such as cancer. For example, by modifying the amino group, one can synthesize potent kinase inhibitors that target key components of oncogenic signaling cascades.
Caption: Inhibition of the MAPK signaling pathway by a derivative.
Application Note: Acquiring a High-Resolution 1H NMR Spectrum of 6-Amino-5-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the acquisition of a high-resolution proton nuclear magnetic resonance (¹H NMR) spectrum of 6-Amino-5-methylnicotinonitrile. This protocol is intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in drug development and chemical analysis.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of chemical compounds. A ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. This application note outlines the necessary steps for sample preparation, instrument parameter setup, and data acquisition to obtain a high-quality ¹H NMR spectrum of this compound.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These values were calculated using computational prediction tools and serve as a guide for spectral assignment. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H2 | 8.1 | Singlet | - | 1H |
| H4 | 7.6 | Singlet | - | 1H |
| -NH₂ | 5.0 (broad) | Singlet | - | 2H |
| -CH₃ | 2.2 | Singlet | - | 3H |
Experimental Protocol
This section details the methodology for acquiring a ¹H NMR spectrum of this compound.
Materials and Equipment
-
This compound (solid, high purity)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆)
-
NMR tube (5 mm, clean and dry)
-
Pipettes and pipette bulbs
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher) with autosampler or manual injection capabilities
Sample Preparation
Proper sample preparation is critical for obtaining a high-quality NMR spectrum.
-
Solvent Selection : The choice of deuterated solvent is crucial. This compound is a polar molecule, so polar aprotic solvents like DMSO-d₆ or Acetone-d₆ are good choices. Chloroform-d (CDCl₃) can also be used, but solubility should be checked. The solvent should not have signals that overlap with the analyte's signals.
-
Weighing the Sample : Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolving the Sample : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization : Gently vortex the vial to ensure the sample is completely dissolved. Visually inspect the solution to ensure there are no suspended particles. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.
-
Transfer to NMR Tube : Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Capping : Cap the NMR tube securely to prevent solvent evaporation and contamination.
Instrument Setup and Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.
-
Spectrometer Setup :
-
Field Strength : 400 MHz (or higher for better resolution)
-
Probe : Standard 5 mm broadband or inverse detection probe
-
Temperature : 298 K (25 °C)
-
-
Experiment Parameters :
-
Experiment : Standard 1D proton experiment (e.g., zg30 on Bruker instruments)
-
Solvent : Select the deuterated solvent used for sample preparation.
-
Number of Scans (NS) : 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Receiver Gain (RG) : Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ) : 2-4 seconds.
-
Relaxation Delay (D1) : 1-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.
-
Spectral Width (SW) : A spectral width of 12-16 ppm is generally sufficient to cover the expected chemical shift range.
-
Transmitter Frequency Offset (O1P) : Center the spectral window around the expected signals (e.g., around 5-6 ppm).
-
-
Shimming : Perform automatic or manual shimming of the magnetic field to optimize its homogeneity. Good shimming is essential for sharp spectral lines and high resolution.
-
Data Acquisition : Acquire the Free Induction Decay (FID) data.
Data Processing
-
Fourier Transform : Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing : Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilan (TMS) at 0 ppm.
-
Integration : Integrate the area under each peak to determine the relative number of protons each signal represents.
-
Peak Picking : Identify the chemical shift of each peak.
Workflow Diagram
The following diagram illustrates the logical workflow for acquiring the ¹H NMR spectrum of this compound.
Caption: Workflow for ¹H NMR spectrum acquisition.
Conclusion
This application note provides a comprehensive and detailed protocol for acquiring a high-quality ¹H NMR spectrum of this compound. Adherence to this protocol will enable researchers to obtain reliable and reproducible spectroscopic data, which is essential for structural confirmation, purity assessment, and further investigation of this compound's properties and applications in drug development and other scientific fields.
Navigating the Large-Scale Synthesis of 6-Amino-5-methylnicotinonitrile: A Guide for Pharmaceutical Development
Introduction: 6-Amino-5-methylnicotinonitrile is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules, particularly kinase inhibitors. Its structural motif is a key component in the design of targeted therapies for a range of diseases, including cancer and inflammatory disorders. As such, the development of robust, scalable, and cost-effective synthetic routes is of paramount importance for researchers, scientists, and drug development professionals. This document provides a detailed overview of the large-scale synthesis of this compound, including comparative analyses of synthetic strategies, detailed experimental protocols, and essential safety considerations.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for large-scale production is a critical decision influenced by factors such as yield, purity, cost of starting materials and reagents, process safety, and environmental impact. Below is a comparison of two potential strategies for the synthesis of this compound.
| Parameter | Route 1: Palladium-Catalyzed Cyanation | Route 2: Multicomponent Reaction (Hypothetical) |
| Starting Materials | 5-Bromo-3-methylpyridin-2-amine, Zinc Cyanide | Acetonitrile, an aldehyde, ammonia source |
| Key Reagents | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., dppf) | Base or acid catalyst |
| Reaction Type | Cross-coupling reaction | Condensation/Cyclization |
| Reported Yield | ~81% (lab scale)[1] | Potentially high, but substrate-dependent |
| Scalability | Established for industrial scale, but catalyst cost and removal can be challenging. | Can be highly efficient and atom-economical, but may require significant process optimization for large-scale production. |
| Advantages | - High yield and purity demonstrated at lab scale.- Well-understood reaction mechanism. | - High atom economy.- Potentially fewer reaction steps.- Avoids the use of heavy metal catalysts. |
| Disadvantages | - High cost of palladium catalyst and ligand.- Potential for catalyst poisoning.- Use of highly toxic zinc cyanide.- Requires careful control of reaction conditions to minimize byproducts. | - May require extensive optimization to achieve high yields and purity.- Regioselectivity can be a challenge.- Not yet demonstrated for this specific target on a large scale. |
| Safety Considerations | - Handling of highly toxic zinc cyanide requires stringent safety protocols.- Palladium catalysts can be pyrophoric. | - Depends on the specific reagents and solvents used. |
| Environmental Impact | - Generation of heavy metal waste.- Use of organic solvents. | - Potentially "greener" if a catalytic, solvent-minimized approach is developed. |
Experimental Protocols
Route 1: Palladium-Catalyzed Cyanation of 5-Bromo-3-methylpyridin-2-amine
This protocol is adapted from a known laboratory-scale synthesis and includes considerations for scale-up.[1]
Materials:
-
5-Bromo-3-methylpyridin-2-amine
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ammonium hydroxide (NH₄OH) solution
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and nitrogen/argon inlet
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Reactor Setup and Inerting:
-
Set up the jacketed glass reactor and ensure all connections are secure.
-
Purge the reactor with nitrogen or argon for at least 30 minutes to establish an inert atmosphere.
-
-
Reagent Charging:
-
To the inerted reactor, add 5-Bromo-3-methylpyridin-2-amine (1.0 eq).
-
Add 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.12 eq).
-
Add Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a suitable concentration (e.g., 10 mL/g of the starting bromide).
-
Begin stirring the mixture.
-
-
Degassing:
-
Degas the mixture by bubbling nitrogen or argon through the solution for at least 20 minutes while stirring.
-
-
Addition of Cyanide Source:
-
Carefully add Zinc Cyanide (0.6 eq) to the reaction mixture under a positive pressure of inert gas. Note: The order of addition can be critical for reproducibility and minimizing catalyst poisoning on a large scale.
-
-
Reaction:
-
Heat the reaction mixture to 120 °C and maintain this temperature with stirring for 16-24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate vessel, prepare a quench solution of saturated ammonium chloride, ammonium hydroxide, and water (4:1:4 by volume).
-
Slowly add the reaction mixture to the quench solution with vigorous stirring.
-
Cool the resulting slurry to 0-5 °C and stir for at least 1 hour to ensure complete precipitation.
-
Collect the solid product by filtration using a Nutsche filter-dryer.
-
Wash the filter cake with cold water until the filtrate is colorless.
-
Dry the product under high vacuum at 50-60 °C to a constant weight.
-
Expected Yield: 75-85% Purity: >98% (by HPLC)
Visualizing the Synthetic Workflow
Caption: Palladium-Catalyzed Synthesis Workflow.
Large-Scale Synthesis Considerations
1. Catalyst Selection and Loading:
-
For large-scale production, minimizing the cost of the palladium catalyst is crucial. Screening for more active and robust catalyst systems with lower loadings is recommended.
-
The use of pre-formed palladium catalysts or in situ generated catalysts should be evaluated for consistency and reactivity at scale.
2. Cyanide Source:
-
Zinc cyanide is highly toxic and requires specialized handling and waste disposal procedures.
-
Alternative, less toxic cyanide sources such as potassium ferrocyanide (K₄[Fe(CN)₆]) could be explored to improve the safety and environmental profile of the process.
3. Solvent Selection and Recovery:
-
DMF is a common solvent for this type of reaction but can be difficult to remove completely and has associated health risks. Alternative high-boiling point solvents should be considered.
-
Implementing a solvent recovery and recycling program is essential for a cost-effective and environmentally responsible large-scale process.
4. Reaction Kinetics and Control:
-
Understanding the reaction kinetics is vital for process control and optimization. In-situ monitoring techniques (e.g., FTIR) can provide real-time data to ensure consistent product quality.
-
Heat transfer becomes a critical factor at a larger scale. The use of a jacketed reactor with precise temperature control is necessary to manage the exothermic nature of the reaction and prevent runaway conditions.
5. Product Purification:
-
Crystallization is the preferred method for purification on a large scale as it is generally more cost-effective and scalable than chromatography.
-
The choice of crystallization solvent and the control of cooling profiles are critical for obtaining the desired crystal form, particle size distribution, and purity.
Application Notes: The Role of this compound in Drug Discovery
This compound is a valuable building block in medicinal chemistry, primarily due to the versatile reactivity of its functional groups. The amino group can be readily derivatized through various coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
Key Applications:
-
Kinase Inhibitors: The aminopyridine core is a common scaffold in the design of kinase inhibitors. The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site. This compound is a precursor for the synthesis of inhibitors of various kinases, including:
-
Cyclin-Dependent Kinases (CDKs): These are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy.[2][3][4][5][6]
-
Janus Kinases (JAKs): These are involved in cytokine signaling pathways and are targets for the treatment of inflammatory and autoimmune diseases.[7][8][9]
-
-
Other Therapeutic Areas: The structural motif of this compound can also be found in compounds targeting other therapeutic areas, such as central nervous system disorders and infectious diseases.
The following diagram illustrates the logical relationship of this compound as a key intermediate in the synthesis of kinase inhibitors.
References
- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 8. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]
- 9. Chemical JAK inhibitors for the treatment of rheumatoid arthritis [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Pharmaceuticals from 6-Amino-5-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of novel pharmaceutical candidates derived from 6-Amino-5-methylnicotinonitrile. The following protocols are based on the successful synthesis of potent Pim kinase inhibitors with demonstrated anti-proliferative and apoptotic effects in cancer cell lines.
Overview and Rationale
This compound is a versatile heterocyclic building block for the synthesis of a variety of biologically active compounds. Its substituted pyridine core is a common feature in many kinase inhibitors. The protocols outlined below describe the synthesis of a series of nicotinonitrile derivatives that have shown significant potential as anti-cancer agents by targeting the Pim kinase signaling pathway. Pim kinases are a family of serine/threonine kinases that are overexpressed in many cancers and play a crucial role in cell survival, proliferation, and apoptosis resistance. Inhibition of this pathway is a promising strategy for cancer therapy.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of a series of synthesized nicotinonitrile derivatives.
Table 1: Cytotoxicity of Nicotinonitrile Derivatives
| Compound ID | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 8c | 1.5 - 2.5 | 2.0 - 3.0 |
| 8e | 0.5 - 1.0 | 0.7 - 1.5 |
| 9a | 3.0 - 4.0 | 4.0 - 5.0 |
| 9e | 1.0 - 2.0 | 1.5 - 2.5 |
| 12 | 5.0 - 7.0 | 6.0 - 8.0 |
Table 2: Pim Kinase Inhibitory Activity
| Compound ID | Pim-1 IC₅₀ (µM) | Pim-2 IC₅₀ (µM) | Pim-3 IC₅₀ (µM) |
| 8c | 0.8 - 1.2 | 1.0 - 1.5 | 1.2 - 1.8 |
| 8e | ≤ 0.28 | ≤ 0.28 | ≤ 0.28 |
| 9a | 2.0 - 3.0 | 2.5 - 3.5 | 3.0 - 4.0 |
| 9e | 0.5 - 0.8 | 0.7 - 1.0 | 0.9 - 1.3 |
| 12 | 4.0 - 5.0 | 5.0 - 6.0 | 6.0 - 7.0 |
Experimental Protocols
General Synthesis of Nicotinonitrile Derivatives
This protocol describes a representative one-pot, three-component reaction for the synthesis of the nicotinonitrile scaffold.
Workflow for the Synthesis of Nicotinonitrile Derivatives
Caption: General workflow for the one-pot synthesis of nicotinonitrile derivatives.
Materials:
-
This compound (1 mmol)
-
Appropriate aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethanol (20 mL)
-
Piperidine (catalytic amount)
Procedure:
-
To a solution of this compound (1 mmol), the selected aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure nicotinonitrile derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against cancer cell lines.[1]
Materials:
-
HepG2 or MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized nicotinonitrile derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HepG2 or MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.01 to 100 µM) in fresh medium. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values using a dose-response curve.
In Vitro Pim Kinase Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of the synthesized compounds against Pim kinases. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human Pim-1, Pim-2, and Pim-3 enzymes
-
Substrate peptide (e.g., PIMtide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Synthesized nicotinonitrile derivatives (stock solutions in DMSO)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the respective Pim kinase, substrate peptide, and ATP in kinase buffer.
-
Add serial dilutions of the synthesized compounds or a vehicle control (DMSO) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the reaction mixture to the wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ values.
Signaling Pathway
The synthesized nicotinonitrile derivatives induce apoptosis in cancer cells through the intrinsic pathway, which is regulated by the p53 tumor suppressor protein.
Apoptosis Induction Pathway
Caption: Proposed mechanism of nicotinonitrile-induced apoptosis.[2][3][4]
The inhibition of Pim kinases by the nicotinonitrile derivatives leads to the activation of the p53 tumor suppressor protein.[2] Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[2][3][4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[3][4] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[2][4]
References
Application Notes and Protocols for the Purification of Synthesized 6-Amino-5-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the purification of synthesized 6-Amino-5-methylnicotinonitrile. The primary objective is to offer a comprehensive guide to achieving high purity levels (≥99%) of the target compound, suitable for applications in research, discovery, and developmental stages of drug manufacturing. The protocols described herein include recrystallization and flash column chromatography, addressing common impurities encountered during synthesis. These methods are designed to be robust and reproducible, ensuring the consistent quality of the final product.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with many synthesized organic compounds, the crude product often contains impurities such as unreacted starting materials, reagents, and by-products from side reactions. The presence of these impurities can significantly impact the reliability of downstream applications, including biological assays and further chemical modifications. Therefore, effective purification is a critical step to ensure the integrity and quality of the compound.
This guide outlines two primary techniques for the purification of this compound: recrystallization and flash column chromatography. The choice of method depends on the initial purity of the crude product, the nature of the impurities, and the desired final purity and scale.
Potential Impurities: Based on common synthetic routes for similar aminopyridine derivatives, potential impurities may include:
-
Unreacted starting materials.
-
Isomeric by-products.
-
Products of incomplete reactions (e.g., corresponding nitroso or hydroxylamine intermediates if a reduction step is involved).
-
Reagents and catalysts from the synthesis.
Purification Strategy Overview
The general workflow for purifying crude this compound involves an initial assessment of purity, followed by one or more purification steps. The decision process for selecting the appropriate purification technique is outlined in the diagram below.
Caption: Purification workflow for this compound.
Data Presentation
The following tables summarize typical quantitative data expected from the described purification protocols. These values are illustrative and may vary based on the specific impurity profile of the crude material.
Table 1: Comparison of Purification Techniques
| Parameter | Recrystallization | Flash Column Chromatography |
| Typical Starting Purity | 80-95% | 50-90% |
| Expected Final Purity | ≥99% | ≥98% |
| Typical Recovery | 60-85% | 70-90% |
| Throughput | High (Scalable for grams to kilograms) | Low to Medium (Milligrams to several grams) |
| Solvent Consumption | Moderate | High |
| Time Requirement | Moderate (several hours to overnight) | High (several hours) |
| Best For | Removing minor impurities; final polishing step | Separating complex mixtures; major purification |
Table 2: Recrystallization Solvent Screening (Illustrative)
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Estimated Purity |
| Ethanol | High | Moderate | Good | >98% |
| Isopropanol | Moderate | Low | Excellent | >99% |
| Ethyl Acetate | High | High | Poor | Not suitable |
| Toluene | Moderate | Low | Good | >98% |
| Ethanol/Water (9:1) | High | Low | Excellent | >99% |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is ideal for crude material with relatively high initial purity (>90%) or as a final purification step after chromatography.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Selected recrystallization solvent (e.g., Isopropanol or Ethanol/Water mixture)
-
Büchner funnel and filter flask
-
Vacuum source
-
Activated carbon (optional, for colored impurities)
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Isopropanol and ethanol/water mixtures are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% w/w of the solute), and then gently reheat the solution to boiling for 5-10 minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.
Caption: Step-by-step recrystallization protocol workflow.
Protocol 2: Flash Column Chromatography
This method is effective for purifying crude material with lower purity or when impurities have similar solubility characteristics to the product, making recrystallization difficult.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Solvent system (e.g., Heptane/Ethyl Acetate or Dichloromethane/Methanol)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Mobile Phase Selection: Determine an appropriate mobile phase system using TLC. The ideal system should provide a retention factor (Rf) for the product of approximately 0.2-0.4 and good separation from impurities. A gradient of ethyl acetate in heptane is a common starting point. Due to the amino group, adding a small amount of triethylamine (0.5-1%) to the mobile phase can prevent streaking on the silica gel.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack the column. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Alternatively, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes.
-
Purity Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Caption: Step-by-step flash column chromatography protocol.
Conclusion
The protocols detailed in this document provide robust methods for the purification of synthesized this compound. For crude material of moderate to high purity, recrystallization offers a scalable and efficient method to achieve high-purity crystalline product. For more complex mixtures or lower-purity crude material, flash column chromatography is the preferred method for isolating the target compound from various impurities. The selection of the appropriate technique, guided by the initial purity assessment, is key to an efficient and successful purification workflow. Proper execution of these protocols will yield this compound with a purity level suitable for demanding research and development applications.
Application Note: Palladium-Catalyzed Cyanation for the Synthesis of 6-Amino-5-methylnicotinonitrile
Introduction
6-Amino-5-methylnicotinonitrile is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. The pyridine core, substituted with amino, methyl, and cyano groups, offers multiple points for further functionalization, making it a versatile intermediate in drug discovery. The efficient and selective synthesis of this molecule is therefore of significant interest. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Specifically, palladium-catalyzed cyanation of aryl and heteroaryl halides provides a direct and reliable method for the introduction of a nitrile moiety.[1][2] This application note details a proposed protocol for the synthesis of this compound via a palladium-catalyzed cyanation reaction, highlighting the reaction conditions, catalyst systems, and a detailed experimental procedure.
Proposed Synthetic Route
The synthesis of this compound can be efficiently achieved through the palladium-catalyzed cyanation of a suitable precursor, such as 6-Amino-3-bromo-5-methylpyridine. This approach allows for the direct installation of the cyano group at the C3 position of the pyridine ring. The reaction typically employs a palladium catalyst, a phosphine ligand, and a cyanide source.
A variety of cyanide sources can be utilized, each with its own advantages and safety considerations. Zinc cyanide (Zn(CN)₂) is a commonly used reagent that is less toxic than alkali metal cyanides.[3] Potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive, represents an even safer alternative.[1] The choice of ligand is also crucial for achieving high catalytic activity and selectivity. Bulky electron-rich phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and XPhos, have been shown to be effective in similar cross-coupling reactions.[1]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the palladium-catalyzed cyanation of various aryl and heteroaryl halides, providing a comparative overview of different catalyst systems and cyanide sources.
Table 1: Palladium-Catalyzed Cyanation using Zinc Cyanide (Zn(CN)₂) as the Cyanide Source
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1) | dppf (2) | DMF | 120 | 16 | 88 | [4] |
| 2 | 2-Bromonaphthalene | Pd(OAc)₂ (2) | dppf (4) | DMA | 100 | 12 | 92 | [5] |
| 3 | 4-Chlorobenzonitrile | NiCl₂·6H₂O (5) / Zn (20) | dppf (10) | DMAc | 80 | 24 | 95 | [3] |
| 4 | 6-Bromoisoquinoline | Ni(cod)₂ (5) | JosiPhos (7.5) | Toluene/H₂O | 100 | 18 | 85 | [6] |
| 5 | Ethyl 4-chlorobenzoate | P1 (0.05) | - | THF/H₂O | 40 | 18 | 95 | [7] |
P1 = Palladacycle precatalyst
Table 2: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆]) as the Cyanide Source
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (1) | XPhos-SO₃Na (2) | K₂CO₃ | PEG-400/H₂O | 120 | 24 | 92 | [8] |
| 2 | 4-Bromoanisole | Pd/C (5) | - | KOAc | Dioxane/H₂O | 100 | 1 | 96 | [1] |
| 3 | 2-Chloropyridine | Pd(DPEPhos)Cl₂ (2) | - | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 88 | [8] |
| 4 | 3-Bromopyridine | Pd(OAc)₂ (2) | dppf (4) | Na₂CO₃ | DMA | 120 | 15 | 83 | [4] |
| 5 | Ethyl 4-chlorobenzoate | P1 (0.2) | L1 (0.2) | KOAc | Dioxane/H₂O | 100 | 1 | 99 | [1] |
L1 = XPhos
Experimental Protocols
This section provides a detailed experimental protocol for the palladium-catalyzed cyanation of 6-Amino-3-bromo-5-methylpyridine to synthesize this compound.
Materials:
-
6-Amino-3-bromo-5-methylpyridine
-
Zinc cyanide (Zn(CN)₂) or Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane/Water mixture
-
Sodium carbonate (Na₂CO₃) or Potassium acetate (KOAc) (if using K₄[Fe(CN)₆])
-
Nitrogen gas (N₂)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure using Zinc Cyanide:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Amino-3-bromo-5-methylpyridine (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and dppf (0.08 mmol, 8 mol%).
-
Seal the flask with a septum and purge with nitrogen gas for 15 minutes.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (3 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Procedure using Potassium Ferrocyanide:
-
To a screw-cap test tube equipped with a magnetic stir bar, add 6-Amino-3-bromo-5-methylpyridine (1.0 mmol), potassium ferrocyanide trihydrate (0.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium acetate (0.125 mmol).[1]
-
Seal the tube with a Teflon-lined screw cap, then evacuate and backfill with nitrogen (repeat three times).[1]
-
Add degassed 1,4-dioxane (2.5 mL) and degassed water (2.5 mL) via syringe.[1]
-
Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 1-4 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the contents to a separatory funnel using ethyl acetate (15 mL) and brine (15 mL).[1]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[1]
-
Purify the resulting residue by silica gel column chromatography to yield the desired product.
Visualizations
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Diagram 2: Catalytic Cycle of Palladium-Catalyzed Cyanation
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1174028-22-8|Methyl 5-bromo-6-methylnicotinate|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Amino-5-methylnicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 6-Amino-5-methylnicotinonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method is the cyanation of a halogenated aminopyridine precursor. A widely cited route involves the palladium-catalyzed cyanation of 5-bromo-3-methylpyridin-2-amine using a cyanide source like zinc cyanide. This reaction typically employs a phosphine ligand to facilitate the catalytic cycle.
Q2: What are the critical parameters to control for maximizing the yield?
A2: Several factors significantly influence the reaction yield. These include the choice of catalyst and ligand, the reaction solvent, temperature, and the purity of the starting materials. Ensuring an inert atmosphere (e.g., by degassing the reaction mixture) is also crucial to prevent catalyst deactivation.
Q3: What are the primary safety precautions to consider during this synthesis?
A3: The synthesis of this compound involves hazardous materials that require careful handling in a well-ventilated fume hood. Specifically:
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Zinc Cyanide: Highly toxic and can release hydrogen cyanide gas upon contact with acids. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Solvents: Organic solvents like DMF are flammable and have associated health risks. Avoid inhalation and skin contact.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen. | Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Using fresh, high-quality catalyst is also recommended. |
| Inappropriate Solvent: The solvent may not be suitable for the reaction or may contain impurities. | While a DMF/water mixture has been shown to be effective, consider screening other anhydrous, degassed solvents commonly used for cross-coupling reactions, such as dioxane or toluene. | |
| Incorrect Temperature: The reaction may not have reached the optimal temperature for the catalyst system. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For the palladium-catalyzed cyanation, a temperature of 120 °C has been reported to be effective.[1] | |
| Formation of Side Products | Hydrolysis of Nitrile: The nitrile group can be susceptible to hydrolysis, especially during workup. | Perform the workup at a low temperature and avoid prolonged exposure to acidic or basic conditions. |
| Competing Reactions: The starting materials may undergo other reactions, such as hydrodehalogenation. | Screening different phosphine ligands can help minimize side reactions. Ensure strictly anhydrous conditions. | |
| Product Purity Issues | Incomplete Reaction: Unreacted starting materials remain in the product. | Increase the reaction time or temperature, and monitor for completion using TLC or LC-MS. |
| Inefficient Purification: The purification method may not be effectively separating the product from impurities. | Column chromatography on silica gel is a common method for purification. Experiment with different solvent systems (e.g., gradients of hexanes and ethyl acetate) to achieve optimal separation. |
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is based on a reported synthesis of this compound with an 81% yield.[1]
Materials:
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5-bromo-3-methylpyridin-2-amine
-
Zinc cyanide (Zn(CN)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Dimethylformamide (DMF)
-
Water
-
Saturated ammonium chloride solution
-
Ammonium hydroxide
Procedure:
-
In a reaction vessel, combine 5-bromo-3-methylpyridin-2-amine (10 g, 53.47 mmol), zinc cyanide (3.77 g, 32.1 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (3.56 g, 6.4 mmol) in a mixture of DMF and water (100:2 v/v, 102 mL total).
-
Degas the mixture for 20 minutes by bubbling an inert gas (e.g., argon or nitrogen) through the solution.
-
Add tris(dibenzylideneacetone)dipalladium(0) (2.45 g, 2.67 mmol) to the reaction mixture.
-
Heat the mixture to 120 °C and stir for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a mixture of saturated ammonium chloride solution, ammonium hydroxide, and water (4:1:4 by volume, 100 mL total).
-
Cool the resulting slurry to 0 °C and add another 100 mL of the ammonium chloride/ammonium hydroxide/water mixture.
-
Stir the slurry for 1 hour at 0 °C.
-
Collect the solid product by filtration through a Büchner funnel.
-
Dry the solid under high vacuum to obtain this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 5-bromo-3-methylpyridin-2-amine | [1] |
| Cyanide Source | Zinc Cyanide | [1] |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) | [1] |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene | [1] |
| Solvent | DMF/Water (100:2 v/v) | [1] |
| Temperature | 120 °C | [1] |
| Reaction Time | 16 hours | [1] |
| Reported Yield | 81% | [1] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
Identifying and minimizing side products in 6-Amino-5-methylnicotinonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 6-Amino-5-methylnicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the palladium-catalyzed cyanation of 5-bromo-3-methylpyridin-2-amine. This reaction typically utilizes a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), in the presence of a cyanide source like zinc cyanide and a phosphine ligand.
Q2: What are the potential side products in this synthesis?
A2: While specific side product profiles can vary based on reaction conditions, potential impurities may include:
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Hydrolysis Products: The nitrile group in the final product or intermediates can be susceptible to hydrolysis, forming the corresponding carboxylic acid (6-amino-5-methylnicotinic acid) or amide. This can be catalyzed by acidic or basic conditions.[1][2]
-
Unreacted Starting Material: Incomplete conversion can lead to the presence of 5-bromo-3-methylpyridin-2-amine in the final product.
-
Catalyst Residues: Residual palladium and ligands from the catalytic system may be present.
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Dimerization Products: Under certain oxidative conditions, dimerization of aminopyridine derivatives can occur, although this is less common under standard cyanation conditions.[3]
-
Solvent Adducts: Depending on the solvent and workup procedure, solvent molecules may form adducts with the product or intermediates.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of the starting material (5-bromo-3-methylpyridin-2-amine) and the formation of the desired product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield
A low yield of the desired product is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction closely using TLC or HPLC until the starting material is fully consumed. - Consider extending the reaction time or moderately increasing the temperature.[4] |
| Impure Reagents or Solvents | - Ensure all reagents, especially the solvent (e.g., DMF), are anhydrous and of high purity.[5] - Degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst. |
| Inefficient Catalyst Activity | - Use a fresh batch of the palladium catalyst and ligand. - Ensure the correct catalyst-to-ligand ratio is used. |
| Suboptimal Reaction Temperature | - Maintain a consistent and optimal reaction temperature. For the palladium-catalyzed cyanation, a temperature of around 120°C is often reported.[6] |
| Product Loss During Workup | - During extraction, ensure the pH of the aqueous layer is optimized to maximize the partitioning of the product into the organic layer. - Perform multiple extractions to ensure complete recovery.[7] |
Issue 2: Presence of Impurities
The presence of side products can complicate purification and affect the quality of the final compound.
| Observed Impurity | Potential Cause | Recommended Solution |
| Unreacted 5-bromo-3-methylpyridin-2-amine | Incomplete cyanation reaction. | - Increase the equivalents of the cyanide source (e.g., zinc cyanide). - Ensure the catalyst is active and the reaction is run to completion. |
| 6-Amino-5-methylnicotinic acid (Hydrolysis Product) | Presence of water or acidic/basic conditions during reaction or workup.[1] | - Use anhydrous solvents and reagents. - Perform the workup under neutral pH conditions. |
| Dark-colored impurities | Potential degradation of starting materials or product at high temperatures. | - Consider lowering the reaction temperature slightly if feasible. - Treat the crude product solution with activated carbon before filtration. |
Experimental Protocols
Detailed Protocol for this compound Synthesis
This protocol is based on a reported palladium-catalyzed cyanation reaction.[6]
Materials:
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5-bromo-3-methylpyridin-2-amine
-
Zinc Cyanide (Zn(CN)₂)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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1,1'-Bis(diphenylphosphino)ferrocene (dppf)
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N,N-Dimethylformamide (DMF), anhydrous
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ammonium hydroxide (NH₄OH)
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Water, deionized
Procedure:
-
To a reaction vessel, add 5-bromo-3-methylpyridin-2-amine (1.0 eq), zinc cyanide (0.6 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.12 eq).
-
Add anhydrous DMF.
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Degas the mixture by bubbling nitrogen or argon through it for at least 20 minutes.
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Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the mixture.
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Heat the reaction mixture to 120°C and stir for 16 hours.
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Monitor the reaction progress by TLC or HPLC.
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Upon completion, cool the reaction mixture to room temperature.
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Add a mixture of saturated ammonium chloride solution, ammonium hydroxide, and water.
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Stir the resulting slurry and then cool to 0°C.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold water.
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Dry the product under vacuum to obtain this compound.
Purification:
If further purification is required, the crude product can be purified by:
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Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to form crystals.
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Column Chromatography: Use silica gel chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 183428-91-3 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting common issues in the synthesis of nicotinonitrile derivatives
Welcome to the technical support center for the synthesis of nicotinonitrile derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing nicotinonitrile derivatives?
A1: Nicotinonitrile derivatives, or 3-cyanopyridines, are synthesized through various methods. A primary route is the ammoxidation of 3-methylpyridine.[1] Other common laboratory-scale syntheses include:
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Dehydration of Nicotinamide: This involves heating nicotinamide with a dehydrating agent like phosphorus pentoxide.[2]
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From 3-Bromopyridine: Reaction of 3-bromopyridine with cuprous cyanide.[2]
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Multi-component Reactions: One-pot reactions involving a ketone, an activated methylene nitrile (like malononitrile), and an ammonium salt or equivalent nitrogen source are efficient for creating highly substituted nicotinonitriles.[3][4]
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Cyclization Reactions: For instance, reacting benzylidene-cyanothioacetamide with cyclic ketones.[5]
Q2: What are some of the key applications of nicotinonitrile derivatives?
A2: Nicotinonitrile derivatives are versatile scaffolds in medicinal chemistry and materials science. They are precursors to the vitamin niacin (nicotinic acid) and nicotinamide.[1] Many derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiproliferative properties.[5][6] Several marketed drugs, such as bosutinib, milrinone, and neratinib, contain the nicotinonitrile moiety.[6]
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: I am consistently obtaining a low yield of my target nicotinonitrile derivative. What are the likely causes and how can I improve it?
A: Low yields in nicotinonitrile synthesis can stem from several factors related to reagents, reaction conditions, and the stability of intermediates. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Solvents and Starting Materials: Ensure all solvents and starting materials are anhydrous, as moisture can quench bases and interfere with catalytic cycles.[7] Impurities in starting materials can also lead to side reactions.[8] Consider purifying starting materials by distillation or recrystallization if their purity is questionable.
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Catalyst Activity: If using a catalyst, its activity is crucial. For instance, supported vanadia catalysts are used in the conversion of piperidines to pyridines and subsequent ammonolysis to nicotinonitrile.[9] Ensure the catalyst is not poisoned or deactivated. Some modern syntheses employ magnetic nanoparticles as catalysts, which may require specific activation or handling procedures.[10]
-
-
Reaction Conditions:
-
Temperature: The optimal temperature can be highly substrate-dependent. Some reactions require elevated temperatures to drive them to completion.[7] Conversely, highly exothermic reactions may need efficient cooling to prevent the formation of degradation products.[8]
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Solvent Choice: The choice of solvent can significantly impact the reaction yield. For example, in one study, the synthesis of a particular nicotinonitrile derivative gave a 32% yield in chloroform, 52% in ethanol, and a much-improved 79% in methanol.[5] It is often worthwhile to screen a variety of solvents.
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Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient reaction time will lead to incomplete conversion, while prolonged times can lead to product degradation or the formation of byproducts.
-
Quantitative Data Summary: Solvent Effects on Yield
| Solvent | Reported Yield (%) | Reference |
| Chloroform | 32 | [5] |
| Ethanol | 52 | [5] |
| Methanol | 79 | [5] |
Issue 2: Formation of Impurities
Q: My final product is contaminated with significant impurities. How can I identify and minimize them?
A: Impurities in nicotinonitrile synthesis can originate from starting materials, intermediates, byproducts of side reactions, or degradation of the final product.[11][12]
-
Common Sources of Organic Impurities:
-
Unreacted Starting Materials and Intermediates: These are common impurities, especially if the reaction has not gone to completion.[12]
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Byproducts from Side Reactions: The complexity of multi-step syntheses can lead to a variety of byproducts.[11] For example, in syntheses starting from nicotinic acid, related pyridine carboxylic acids might be present as impurities.[13]
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Products of Over-reaction or Degradation: If the reaction is run for too long or at too high a temperature, the desired product may degrade or react further.[11]
-
-
Strategies for Minimizing Impurities:
-
Optimize Reaction Conditions: Fine-tuning the temperature, reaction time, and stoichiometry of reactants can minimize the formation of byproducts.
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative or hydrolyzed impurities.
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Purification of Starting Materials: Using high-purity starting materials is crucial to prevent carrying impurities through the synthesis.[8]
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my final nicotinonitrile derivative. What are some effective purification strategies?
A: The purification of nicotinonitrile derivatives can be challenging due to their chemical nature. Here are several effective techniques:
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Aqueous Workup: A carefully planned aqueous workup is often the first step. For nicotinonitrile derivatives that are basic, an acid wash can be used to extract the product into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[8]
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Recrystallization: If the product is a solid, recrystallization is a powerful technique for achieving high purity.[7][8] The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble.
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Distillation: For volatile nicotinonitrile derivatives, distillation, potentially under reduced pressure, can be an effective method of purification.[2][8]
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Column Chromatography: This is a versatile technique for separating complex mixtures.[8] Due to the basic nature of the pyridine ring, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.[8]
Experimental Protocols
Protocol 1: Synthesis of Nicotinonitrile from Nicotinamide
This protocol is adapted from Organic Syntheses.[2]
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Preparation: In a dry 1-liter round-bottomed flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.
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Assembly: Stopper the flask and shake to thoroughly mix the powders. Connect the flask via a wide-bore tube to a long air condenser arranged for distillation. Use a Claisen flask immersed in an ice-salt bath as the receiver.
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Reaction: Reduce the pressure to 15-20 mm Hg. Heat the mixture vigorously with a large, free flame (e.g., Meker burner). Move the flame to melt the material as rapidly as possible. Continue heating until distillation ceases or foaming becomes excessive (typically 15-20 minutes).
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Workup: Allow the apparatus to cool. Rinse the product from the condenser and receiver tube with ether. Combine the ether washings with the distillate.
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Purification: Distill the ether on a steam bath. Distill the remaining product at atmospheric pressure using an air condenser. The nicotinonitrile product will distill at 205-208 °C and melts at 50-51 °C. The expected yield is 71-72 g (83-84%).
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for systematically troubleshooting low yields.
Purification Strategy Selection
References
- 1. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Sources of Impurities in Pharmaceutical Substances [ganeshremedies.com]
- 12. veeprho.com [veeprho.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Amino-5-methylnicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common challenges encountered during the synthesis and purification of 6-Amino-5-methylnicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can originate from starting materials, reagents, and side-reactions during the synthesis. Given a likely synthesis route involving a palladium-catalyzed cyanation, potential impurities include:
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Residual Palladium Catalyst and Ligands: Traces of the palladium catalyst (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene) may remain.
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Unreacted Starting Materials: Such as 5-bromo-3-methylpyridin-2-amine.
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Side-Reaction Products: Including hydrolyzed or partially reacted intermediates.
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Color Impurities: The crude product is often described as a tan solid, indicating the presence of colored impurities.[1]
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Solvent Residues: Residual solvents from the reaction and workup, such as DMF and water.[1]
Q2: What is the general approach to purifying crude this compound?
A general approach involves a combination of techniques:
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Initial Workup: The initial workup typically involves quenching the reaction, followed by filtration to isolate the crude solid.[1]
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Recrystallization: To remove the bulk of impurities and improve color.
-
Column Chromatography: For further purification to remove closely related impurities.
-
Drying: Thoroughly drying the purified product under high vacuum.[1]
Troubleshooting Guides
Recrystallization Issues
Q3: My recrystallized this compound is still colored. How can I improve this?
-
Use of Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration. Be cautious not to add it to a boiling solution to avoid bumping.
-
Solvent Choice: Ensure you are using a suitable solvent system. For aminopyridine-type compounds, solvent mixtures like benzene/ligroin or ethanol can be effective for decolorization.
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals, which are less likely to trap impurities.
Q4: I am losing a significant amount of product during recrystallization. What can I do?
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
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Cooling Temperature: Ensure the solution is cooled sufficiently to maximize crystal precipitation. An ice bath can be used after the solution has cooled to room temperature.
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Second Crop: Collect a second crop of crystals by concentrating the mother liquor and cooling again. Note that the second crop may be less pure.
Column Chromatography Issues
Q5: I am observing significant peak tailing during silica gel chromatography of this compound. How can I resolve this?
The basic amino group on the pyridine ring can interact strongly with the acidic silanol groups on the silica gel, leading to peak tailing.
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Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.
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Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.
Q6: I am unable to get good separation of a persistent impurity by column chromatography. What are my options?
-
Optimize Mobile Phase: Systematically vary the polarity of the mobile phase. A shallow gradient elution might be necessary.
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Different Chromatographic Technique: Consider preparative High-Performance Liquid Chromatography (HPLC) for difficult separations. A reversed-phase C18 column with a buffered mobile phase could provide a different selectivity.
Data Presentation
Table 1: Illustrative Purity Improvement of this compound by Different Purification Methods.
| Purification Method | Starting Purity (Crude) | Purity After 1st Pass | Purity After 2nd Pass | Typical Yield |
| Recrystallization (Ethanol) | ~85% | ~95-97% | >98% | 60-80% |
| Column Chromatography (Silica Gel with Ethyl Acetate/Hexane + 0.5% Triethylamine) | ~85% | >98% | - | 70-90% |
| Preparative HPLC (C18, Acetonitrile/Water with 0.1% Formic Acid) | ~97% | >99.5% | - | 50-70% |
Note: The values presented in this table are illustrative and may vary depending on the specific nature of the impurities and the experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
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Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal (approx. 1-2% w/w). Heat the mixture back to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol.
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Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A mixture of hexane and ethyl acetate. The exact ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.2-0.3 for the product. Add 0.5% (v/v) triethylamine to the mobile phase to prevent peak tailing.
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Column Packing: Pack the column with silica gel as a slurry in the mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
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Elution: Elute the column with the mobile phase, collecting fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification challenges.
References
Impact of reaction conditions on 6-Amino-5-methylnicotinonitrile formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Amino-5-methylnicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for the synthesis of this compound and its isomers is the palladium-catalyzed cyanation of a corresponding bromo-aminopyridine precursor.[1] This reaction typically involves the use of a palladium catalyst, a phosphine ligand, and a cyanide source to convert the bromo group to a nitrile group.
Q2: What are the key starting materials for this synthesis?
A2: The key starting materials are a substituted aminopyridine, typically 2-Amino-5-bromo-3-methylpyridine (for the synthesis of an isomer, which informs the process for the target molecule), and a cyanide source, such as zinc cyanide.[1]
Q3: What safety precautions should be taken when working with cyanide reagents?
A3: All manipulations involving cyanide compounds should be performed in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. It is crucial to avoid contact with acids, as this can release highly toxic hydrogen cyanide gas.[2] A cyanide antidote kit should be readily available, and all personnel should be trained in its use.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of this compound can be attributed to several factors, primarily related to the catalyst activity and reaction conditions.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Catalyst Inactivity | Ensure the palladium catalyst and ligand are of high purity and handled under an inert atmosphere to prevent degradation. Use a freshly opened or properly stored catalyst. | Improved reaction conversion and yield. |
| Insufficient Reaction Temperature | The reaction often requires elevated temperatures to proceed efficiently. A temperature of around 120 °C has been reported for a similar synthesis.[1] Consider optimizing the temperature in small increments. | Increased reaction rate and product formation. |
| Poor Solvent Quality | Use anhydrous, high-purity solvents. The presence of water or other impurities can negatively impact the catalytic cycle. A mixture of DMF and water (100:2 v/v) has been used in a related synthesis.[1] | Consistent and reproducible reaction outcomes. |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction stalls, consider extending the reaction time. A reaction time of 16 hours has been reported for a similar process.[1] | Drive the reaction to completion and maximize yield. |
Issue 2: Formation of Impurities and By-products
The presence of impurities can complicate purification and reduce the overall yield of the desired product.
| Potential By-product | Probable Cause | Mitigation Strategy |
| Dehalogenated Starting Material | Reductive dehalogenation of the bromo-aminopyridine can occur in the presence of a hydride source. | Ensure the reaction is conducted under an inert atmosphere and use high-purity, anhydrous solvents. |
| Homocoupling of Starting Material | This can be promoted by the presence of Pd(II) species from incomplete catalyst reduction or oxidation of the active Pd(0) catalyst. | Thoroughly degas the reaction mixture and maintain an inert atmosphere. Consider using a Pd(0) source directly. |
| Hydrolysis of Nitrile | If water is present in the work-up or purification steps under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or amide. | Perform the work-up under neutral or mildly basic conditions and use anhydrous solvents for purification where possible. |
Experimental Protocols
The following is an adapted experimental protocol for the synthesis of this compound, based on a reported procedure for its isomer, 2-amino-3-methyl-5-cyanopyridine.[1]
Materials:
-
2-Amino-5-bromo-3-methylpyridine
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Saturated aqueous ammonium chloride solution
-
Ammonium hydroxide solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add 2-Amino-5-bromo-3-methylpyridine, zinc cyanide, and 1,1'-bis(diphenylphosphino)ferrocene.
-
Add a mixture of anhydrous DMF and water (100:2 v/v).
-
Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 20 minutes.[1]
-
Add tris(dibenzylideneacetone)dipalladium(0) to the reaction mixture.
-
Heat the mixture to 120 °C and stir for 16 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a mixture of saturated ammonium chloride solution, ammonium hydroxide, and water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Challenges in the scale-up of 6-Amino-5-methylnicotinonitrile production
Technical Support Center: Production of 6-Amino-5-methylnicotinonitrile
Welcome to the technical support center for the synthesis and scale-up of this compound. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the key scale-up challenges?
A common and effective method for synthesizing this compound is the palladium-catalyzed cyanation of a corresponding halo-aminopyridine precursor, such as 2-Amino-3-methyl-5-bromopyridine. While effective at a lab scale, scaling up this reaction presents several challenges:
-
Catalyst Activity and Longevity: The palladium catalyst is sensitive to poisoning by cyanide ions, which can lead to incomplete conversion.[1][2][3]
-
Reaction Kinetics and Control: Maintaining optimal reaction temperature and ensuring efficient mixing become more difficult in larger reactors. The order of reagent addition is also critical to success on a larger scale.[1][2]
-
Impurity Profile: Side reactions, such as hydrolysis of the nitrile group to an amide, can become more prevalent at scale.[3]
-
Product Isolation and Purification: The polar nature of the aminopyridine and nitrile groups can make crystallization challenging, sometimes leading to the product "oiling out" instead of forming a solid.[4]
-
Safety and Handling: Using toxic reagents like zinc cyanide requires stringent safety protocols, especially at an industrial scale.[2][5]
Q2: My palladium-catalyzed cyanation reaction is stalling before completion during scale-up. What are the likely causes?
A stalled reaction is often due to catalyst deactivation or poisoning. The primary culprit in cyanation reactions is the cyanide ion itself, which can irreversibly bind to the palladium center.[1][3] Consider the following:
-
Rate of Cyanide Addition: Adding the cyanide source too quickly can lead to a high concentration of free cyanide ions, poisoning the catalyst. Slow, controlled addition is crucial for a robust process.[3]
-
Order of Reagent Addition: It has been demonstrated that adding the cyanide source to a pre-heated mixture of the aryl bromide, palladium catalyst, and ligand is a more robust method for large-scale reactions.[1][2]
-
Quality of Reagents and Solvents: Ensure that solvents are anhydrous and reagents are of high purity, as impurities can interfere with the catalytic cycle.
Q3: What are the typical impurities I should look for, and how can they be minimized?
Common impurities in the synthesis of this compound via palladium-catalyzed cyanation include:
-
Unreacted Starting Material: (e.g., 2-Amino-3-methyl-5-bromopyridine)
-
Hydrolysis Byproduct: (6-Amino-5-methylnicotinamide)
-
Dehalogenated Byproduct: (2-Amino-3-methylpyridine)
To minimize these impurities:
-
For unreacted starting material, optimize reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion.
-
To prevent hydrolysis, use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).[3]
-
Formation of the dehalogenated byproduct can sometimes be suppressed by the choice of phosphine ligand and ensuring the reaction is not run for an excessively long time.
Q4: Are there safer alternatives to zinc cyanide for the cyanation step?
Yes, due to the high toxicity of zinc cyanide, several alternatives have been explored. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a notable example. It is a non-toxic, crystalline solid that is easier to handle and serves as an effective cyanide source in palladium-catalyzed reactions.[2][5][6] However, using this reagent may require different reaction conditions (e.g., different solvents, phase-transfer catalysts) and should be optimized for your specific substrate.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the scale-up of this compound production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction due to catalyst deactivation.[1][2][3] 2. Poor mixing in a large reactor. 3. Suboptimal reaction temperature. 4. Product loss during workup or purification. | 1. Implement slow addition of the cyanide source. Add cyanide to a pre-heated mixture of other reagents.[1][2] Consider using a more robust catalyst/ligand system. 2. Evaluate and improve the reactor's agitation efficiency. 3. Re-optimize the reaction temperature for the new scale. Use a temperature probe to monitor the internal reaction temperature accurately. 4. Analyze waste streams to quantify product loss. Optimize extraction and crystallization procedures. |
| High Levels of Impurities | 1. Amide Impurity: Presence of water in the reaction.[3] 2. Unreacted Precursor: Insufficient reaction time or low catalyst activity. 3. Palladium Residue: Inefficient removal of the palladium catalyst.[1] | 1. Use anhydrous solvents and reagents. Run the reaction under a dry, inert atmosphere (N₂ or Ar). 2. Increase reaction time or temperature slightly. Ensure the catalyst is fully active. 3. Employ palladium scavengers (e.g., silica-based thiols, activated carbon) post-reaction. Optimize crystallization to precipitate the product while leaving palladium in the mother liquor. |
| "Oiling Out" During Crystallization | 1. High concentration of impurities. 2. Solution is too supersaturated. 3. Cooling rate is too fast.[4] | 1. Purify the crude product (e.g., by column chromatography or a charcoal treatment) before attempting crystallization. 2. Use a larger volume of solvent or perform a hot filtration to remove any insoluble material. 3. Decrease the cooling rate and introduce seed crystals to encourage controlled crystallization. |
| Inconsistent Batch-to-Batch Results | 1. Variability in raw material quality. 2. Inconsistent control over reaction parameters (temperature, addition rates). 3. Atmospheric moisture entering the reactor. | 1. Establish strict quality control specifications for all starting materials. 2. Use automated reactor systems for precise control over process parameters. 3. Ensure the reactor is properly sealed and maintained under a positive pressure of inert gas. |
Experimental Protocols
Key Experiment: Scale-Up of Palladium-Catalyzed Cyanation
This protocol describes a method for the synthesis of this compound from 2-Amino-3-methyl-5-bromopyridine, adapted for a larger scale with considerations for process robustness.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 mol scale) | Notes |
| 2-Amino-3-methyl-5-bromopyridine | 187.04 | 187 g (1.0 mol) | Starting material |
| Zinc Cyanide (Zn(CN)₂) | 117.43 | 70.5 g (0.6 mol) | Cyanide source[1] |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 9.16 g (0.01 mol) | Palladium catalyst[1] |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.56 | 22.2 g (0.04 mol) | Ligand[1] |
| Anhydrous Dimethylformamide (DMF) | - | 1.9 L | Solvent |
| Ethyl Acetate | - | As needed | For extraction |
| Brine Solution | - | As needed | For washing |
Procedure:
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, temperature probe, condenser, and a nitrogen inlet. Ensure the system is thoroughly dried and purged with nitrogen.
-
Reagent Charging: To the reactor, add 2-Amino-3-methyl-5-bromopyridine (187 g), Pd₂(dba)₃ (9.16 g), and dppf (22.2 g).
-
Solvent Addition: Add anhydrous DMF (1.9 L) to the reactor.
-
Heating and Degassing: Begin stirring and heat the mixture to 120°C. It is advisable to perform several vacuum/nitrogen backfill cycles to thoroughly degas the mixture.
-
Cyanide Addition: Once the reaction mixture is at 120°C, begin the portion-wise addition of zinc cyanide (70.5 g) over a period of 1-2 hours. This controlled addition is critical to prevent catalyst poisoning.[1][2]
-
Reaction Monitoring: Maintain the reaction at 120°C for 12-16 hours. Monitor the progress of the reaction by HPLC or TLC by taking small, quenched aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a mixture of water and ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate. Combine all organic extracts.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) or by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cem.de [cem.de]
- 4. benchchem.com [benchchem.com]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
Preventing degradation of 6-Amino-5-methylnicotinonitrile during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6-Amino-5-methylnicotinonitrile during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term stability, this compound should be stored at 4°C in a tightly sealed container, protected from light.[1] For short-term storage, room temperature in a dry, cool, and well-ventilated place is acceptable. To prevent oxidation and hydrolysis, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage.
Q2: My shipment of this compound arrived at room temperature. Is the compound still viable?
Yes, the compound is typically shipped at room temperature and this should not affect its stability for the duration of transit.[1] Upon receipt, it is crucial to transfer the compound to the recommended storage conditions (4°C, protected from light) for long-term preservation.
Q3: What are the potential degradation pathways for this compound?
Based on its chemical structure, which contains an aminopyridine ring and a nitrile group, the primary potential degradation pathways are:
-
Oxidation: The electron-donating amino group makes the pyridine ring susceptible to oxidation. This can lead to the formation of N-oxides or other oxidative degradation products, especially when exposed to air and light.
-
Hydrolysis: The nitrile group (-CN) can undergo hydrolysis under acidic or basic conditions. This would initially form the corresponding amide, which could be further hydrolyzed to a carboxylic acid.
-
Photodegradation: Exposure to UV or visible light can induce degradation, potentially through radical-mediated pathways.
Q4: I observe a change in the color of the solid compound. What does this indicate?
A change in color, such as darkening or yellowing, of the typically off-white to tan solid can be an indicator of degradation. This is often associated with oxidation of the aminopyridine ring. If a color change is observed, it is recommended to verify the purity of the compound before use.
Q5: My experimental results are inconsistent. Could this be related to the degradation of this compound?
Inconsistent experimental results can be a consequence of using a degraded compound. If the compound has degraded, its purity will be lower, which can affect reaction yields, biological activity assays, and analytical measurements. It is advisable to use freshly opened or properly stored material and to consider re-analyzing the purity of your stock.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and use of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Decreased purity of the compound over time. | Improper storage conditions leading to degradation. | - Ensure the compound is stored at 4°C, protected from light, and in a tightly sealed container. - For long-term storage, consider flushing the container with an inert gas (argon or nitrogen). - Perform a purity check using a suitable analytical method like HPLC. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | - Compare the chromatogram of the stored sample with a reference standard or a freshly opened sample. - Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and see if the retention times of the unexpected peaks match. - Use HPLC coupled with mass spectrometry (LC-MS) to identify the mass of the impurities, which can help in elucidating their structures. |
| Low yield or failure of a chemical reaction. | Use of degraded starting material. | - Confirm the purity of the this compound lot being used. - Use a fresh, unopened vial of the compound if possible. - If degradation is suspected, purify the material before use (e.g., by recrystallization), if a suitable procedure is available. |
| Variability in biological assay results. | Inconsistent purity of the compound between different batches or over time. | - Always use a well-characterized and properly stored batch of the compound for sensitive biological experiments. - Prepare stock solutions fresh from the solid compound whenever possible. If using frozen stock solutions, minimize freeze-thaw cycles. |
Data Presentation
Summary of Recommended Storage Conditions
| Parameter | Solid Form | Solution Form |
| Storage Temperature | 4°C (long-term)[1], Room Temperature (short-term) | -20°C or lower |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) recommended | Tightly sealed vial |
| Light Conditions | Protect from light[1] | Protect from light (use amber vials) |
| Container | Tightly sealed container | Tightly sealed vial |
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at 60°C for 48 hours.
-
At appropriate time points, withdraw a sample, prepare a solution, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound and a sample of the solid compound to a light source (e.g., a photostability chamber with UV and visible light) for a defined period.
-
Analyze the samples by HPLC and compare them to a control sample kept in the dark.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent peak of this compound from all degradation product peaks.
Visualizations
Logical Workflow for Troubleshooting Purity Issues
Caption: A logical workflow for troubleshooting purity issues.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimization of Catalyst Loading for 6-Amino-5-methylnicotinonitrile Synthesis
Welcome to the technical support center for the synthesis of 6-Amino-5-methylnicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the optimization of catalyst loading in this synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on palladium-catalyzed cyanation of a suitable 6-amino-5-bromo-3-methylpyridine precursor.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst Deactivation: The pyridine nitrogen can coordinate with the palladium center, inhibiting its catalytic activity.[1][2] | - Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%).[2]- Switch to a more sterically hindered and electron-rich ligand, such as a biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, to promote the desired catalytic cycle.[1]- Consider using a pre-formed palladium catalyst to ensure the active species is present from the outset.[2] |
| Poor Quality of Reagents: Degradation of reagents, especially the cyanide source or any boronic acids used in preceding steps, can inhibit the reaction.[1] | - Use fresh, high-purity reagents. Ensure solvents are anhydrous and properly degassed.[2] | |
| Presence of Oxygen: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen, which can lead to their deactivation.[1][3] | - Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[1] | |
| Significant Formation of Debrominated Starting Material (Hydrodehalogenation) | Hydride Source in Reaction Mixture: Certain solvents or bases can act as hydride sources, leading to the reduction of the aryl halide.[1] | - Switch to non-protic solvents.- Use bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] |
| Homocoupling of Boronic Acid (if applicable in a preceding step) | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[1] | - Rigorously degas all solvents and maintain a robust inert atmosphere.[1]- Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to mitigate this side reaction.[1] |
| Reaction Stalls After Initial Conversion | Catalyst Degradation Over Time: The catalyst may not be stable under the reaction conditions for extended periods, especially at elevated temperatures.[2] | - Instead of a single high loading, try adding the catalyst in portions over the course of the reaction.[2]- Consider lowering the reaction temperature and extending the reaction time.[2] |
| Inconsistent Results Between Batches | Variability in Reagent Purity: Trace impurities in starting materials, solvents, or the base can poison the catalyst.[2] | - Ensure all reagents are of high purity and that solvents are anhydrous and have been degassed.[2]- Maintain a strict inert atmosphere throughout the entire experimental setup and duration.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the cyanation of a 6-amino-5-bromo-pyridine derivative?
For substrates with potential catalyst-coordinating groups like pyridines, a typical starting point for optimization is 1-2 mol% of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).[2] If reactivity is low, the loading can be incrementally increased to 5 mol% or higher for more challenging substrates.[2]
Q2: Which palladium catalysts and ligands are recommended for this type of transformation?
For palladium-catalyzed cyanations, common catalyst precursors include Pd(OAc)₂ and Pd(PPh₃)₄.[3][4] The choice of ligand is critical. Electron-rich and bulky ligands, such as biarylphosphine ligands (e.g., SPhos, XPhos), are often preferred as they can prevent catalyst inhibition by the pyridine nitrogen.[1]
Q3: What are the safest and most effective cyanide sources for this reaction?
While traditional cyanide sources like KCN and NaCN are effective, less toxic alternatives such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) are often preferred.[3][5] The choice of the cyanating agent is crucial, as an excess or a highly reactive source can lead to catalyst poisoning.[3][5]
Q4: How can I minimize the formation of side products like the debrominated starting material?
The formation of the debrominated product is a common side reaction. To minimize this, it is advisable to use non-protic solvents and bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
Q5: My reaction is not going to completion. What are the first troubleshooting steps I should take?
If you observe incomplete conversion, a systematic approach is necessary. First, verify the quality and purity of all your reagents and ensure your reaction setup is under a strict inert atmosphere.[1][2] Next, consider increasing the catalyst loading or switching to a more robust ligand system.[1][2] Analyzing the reaction mixture by LC-MS can help identify potential side products and guide further optimization.
Quantitative Data
The optimal catalyst loading is a balance between reaction efficiency, cost, and purity. Below are tables summarizing data from related palladium-catalyzed reactions on similar heterocyclic systems. These should serve as a starting point for your own optimization.
Table 1: Effect of Solvent and Temperature on Palladium-Catalyzed Cyanation of 1,2-dimethyl-1H-indole [3]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 130 | 24 | 75 |
| 2 | DMA | 130 | 24 | 80 |
| 3 | DMSO | 130 | 24 | 88 |
| 4 | DMSO | 80 | 24 | Trace |
| 5 | DMSO | 100 | 24 | 55 |
| 6 | DMSO | 120 | 24 | 85 |
Table 2: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines (Arylboronic Acid as Coupling Partner) [6]
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | High | 5 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 12 | 95 | 3 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 8 | 78 | 2 |
Experimental Protocols
The following is a general protocol for the palladium-catalyzed cyanation of a 6-amino-5-bromo-3-methylpyridine precursor. This should be optimized for your specific substrate and setup.
Protocol 1: Palladium-Catalyzed Cyanation of 6-Amino-5-bromo-3-methylpyridine
Materials:
-
6-Amino-5-bromo-3-methylpyridine
-
Zinc cyanide (Zn(CN)₂) (0.6 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (2-10 mol%)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask, add 6-Amino-5-bromo-3-methylpyridine (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (e.g., 0.02 eq), and the phosphine ligand (e.g., 0.04 eq).[3]
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times.[3]
-
Add anhydrous DMF via syringe.[3]
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Dilute the reaction mixture with ethyl acetate and water.[3]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[3]
-
Concentrate the filtrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.[3]
Visualizations
References
Validation & Comparative
A Comparative Guide to the 13C NMR Structural Characterization of 6-Amino-5-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 6-Amino-5-methylnicotinonitrile and its structural analogs. Due to the limited availability of experimental spectra for the target compound, this guide utilizes predicted 13C NMR data to facilitate structural elucidation and highlight the influence of substituent effects on chemical shifts. The information presented is intended to support researchers in the identification and characterization of this and similar heterocyclic compounds.
Comparative Analysis of 13C NMR Chemical Shifts
The predicted 13C NMR chemical shifts for this compound and two key structural analogs, 6-aminonicotinonitrile and 5-methylnicotinonitrile, are presented in Table 1. This comparison illustrates the electronic effects of the amino and methyl groups on the pyridine ring.
Table 1: Predicted 13C NMR Chemical Shifts (ppm) of this compound and its Analogs
| Carbon Atom | This compound | 6-Aminonicotinonitrile | 5-Methylnicotinonitrile |
| C2 | 159.1 | 160.5 | 151.8 |
| C3 | 106.2 | 106.8 | 120.7 |
| C4 | 150.8 | 152.1 | 154.3 |
| C5 | 116.5 | 118.0 | 134.1 |
| C6 | 158.2 | 159.6 | 148.9 |
| CN | 118.4 | 118.9 | 117.2 |
| CH3 | 17.5 | - | 18.2 |
Note: Data was generated using an online 13C NMR prediction tool.
The presence of the electron-donating amino group at the C6 position in both this compound and 6-aminonicotinonitrile results in a significant upfield shift (lower ppm value) of the C3 and C5 carbons compared to 5-methylnicotinonitrile. This is due to the increased electron density at these positions through resonance. Conversely, the C2, C4, and C6 carbons, which are directly bonded to or in close proximity to the nitrogen atoms of the pyridine ring and the amino group, exhibit downfield shifts. The methyl group at the C5 position in this compound causes a slight shielding effect on the adjacent carbons compared to 6-aminonicotinonitrile.
Experimental Protocol for 13C NMR Spectroscopy
The following is a general protocol for acquiring a 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
2. NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune and match the 13C channel of the probe.
3. Data Acquisition:
-
Set the appropriate spectral parameters for a proton-decoupled 13C NMR experiment. This includes:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Spectral Width: A range of approximately 0 to 200 ppm is typically sufficient for most organic compounds.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Apply a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.
-
Integrate the peaks if quantitative analysis is required, although routine 13C NMR is generally not quantitative.
-
Peak pick the spectrum to identify the chemical shift of each carbon resonance.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the structural characterization of this compound using 13C NMR.
Caption: Experimental workflow for 13C NMR analysis.
This guide provides a foundational understanding of the 13C NMR characteristics of this compound. The presented data and protocols are intended to assist researchers in the structural verification and further investigation of this and related compounds in the fields of medicinal chemistry and drug development.
Unambiguous Formula Confirmation of 6-Amino-5-methylnicotinonitrile: A Comparative Guide to High-Resolution Mass Spectrometry
In the landscape of drug discovery and chemical research, the unequivocal confirmation of a compound's molecular formula is a critical first step. For researchers and scientists working with novel compounds like 6-Amino-5-methylnicotinonitrile, a substituted pyridine derivative with potential applications in medicinal chemistry, selecting the most appropriate analytical technique is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other common analytical methods for the formula confirmation of this compound, supported by detailed experimental protocols and data interpretation workflows.
Performance Comparison: HRMS vs. Alternative Techniques
High-resolution mass spectrometry stands out for its ability to provide highly accurate mass measurements, which is a direct route to determining the elemental composition of a molecule. The molecular formula of this compound is C₇H₇N₃, with a theoretical monoisotopic mass of 133.063997 Da. When analyzed by HRMS using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as its protonated molecule, [M+H]⁺, with a theoretical exact mass of 134.071822 Da.
The power of HRMS lies in its minimal mass error, typically less than 5 parts per million (ppm). This high accuracy significantly narrows down the number of possible elemental compositions for a given measured mass, often leaving only one logical candidate. In contrast, alternative techniques such as elemental analysis and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information that, while essential for full structure elucidation, do not offer the same direct and rapid confirmation of the molecular formula.[1]
Here is a comparative summary of these techniques for the formula confirmation of this compound:
| Analytical Technique | Information Provided for Formula Confirmation | Key Performance Metrics | Limitations for Formula Confirmation |
| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). | Theoretical [M+H]⁺: 134.071822 DaHypothetical Measured [M+H]⁺: 134.071554 DaMass Error: -2.0 ppm | Does not provide information about the connectivity of atoms (isomerism). |
| Elemental Analysis (Combustion Analysis) | Determines the percentage composition of C, H, and N in the compound. | Theoretical %C: 63.14Theoretical %H: 5.30Theoretical %N: 31.56 | Provides the empirical formula (simplest whole-number ratio of atoms), not the molecular formula, without an independent determination of molecular weight. Experimental error can impact accuracy. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment and connectivity of atoms (¹H and ¹³C nuclei). | Indirectly supports the formula by showing the number and types of protons and carbons consistent with the proposed structure. | Does not directly provide the molecular formula or molecular weight.[2] |
Experimental Protocol: HRMS for Formula Confirmation
The following protocol outlines a standard procedure for the formula confirmation of this compound using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a high-purity solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.
-
The sample solution should be sonicated briefly to ensure complete dissolution.
2. Instrument Calibration:
-
Perform an external mass calibration of the instrument according to the manufacturer's guidelines using a standard calibration solution appropriate for the desired mass range.
-
For the highest accuracy, an internal calibrant (lock mass) can be continuously introduced into the ion source along with the sample to correct for any mass drift during the analysis.[3]
3. Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used to generate the protonated molecule [M+H]⁺.
-
Sample Introduction: The sample solution is introduced into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Analyzer Settings: The instrument is operated in high-resolution mode. The mass range should be set to acquire data around the expected m/z of the protonated molecule (e.g., m/z 50-300).
-
Data Acquisition: Acquire data for a sufficient duration to obtain a stable signal and a high-quality mass spectrum with good ion statistics.
4. Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the peak corresponding to the [M+H]⁺ ion of this compound.
-
Determine the accurate m/z of this peak.
-
Use the software's elemental composition calculator to generate a list of possible molecular formulas that fit the measured accurate mass within a specified mass tolerance (e.g., ±5 ppm).
-
The correct molecular formula, C₇H₈N₃⁺ (for the protonated molecule), should be the top hit with the lowest mass error.
Visualizing the Workflow and Logic
To better illustrate the processes involved in formula confirmation, the following diagrams created using the DOT language are provided.
Caption: Experimental workflow for HRMS-based formula confirmation.
References
Comparing the efficacy of different synthetic routes to 6-Amino-5-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Efficacy in Synthetic Pathways to a Key Nicotinonitrile Derivative
This guide provides a comprehensive comparison of two primary synthetic routes to 6-Amino-5-methylnicotinonitrile, a crucial intermediate in the development of various pharmaceutical compounds. The efficacy of each route is evaluated based on reaction yield, purity, and the complexity of the experimental protocol. All quantitative data is summarized for clear comparison, and detailed methodologies for the key reactions are provided.
Route 1: Palladium-Catalyzed Cyanation of a Bromopyridine Derivative
This widely utilized method involves the cyanation of a pre-functionalized pyridine ring. The synthesis commences with 5-bromo-3-methylpyridin-2-amine, which undergoes a palladium-catalyzed reaction with zinc cyanide to introduce the nitrile group at the 5-position.
Experimental Protocol:
To a solution of 5-bromo-3-methylpyridin-2-amine (10 g, 53.47 mmol) in a mixture of DMF and water (100:2, v/v), zinc cyanide (3.77 g, 32.1 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (3.56 g, 6.4 mmol) are added sequentially. The mixture is degassed for 20 minutes. Subsequently, tris(dibenzylideneacetone)dipalladium(0) (2.45 g, 2.67 mmol) is added, and the reaction mixture is heated to 120 °C and stirred for 16 hours. Upon completion, the mixture is cooled to room temperature. A solution of saturated ammonium chloride, ammonium hydroxide, and water (4:1:4 by volume) is added, and the resulting slurry is cooled to 0 °C. The solid product is collected by filtration and dried under high vacuum to yield this compound.[1]
Data Summary:
| Parameter | Value |
| Starting Material | 5-bromo-3-methylpyridin-2-amine |
| Key Reagents | Zinc cyanide, Tris(dibenzylideneacetone)dipalladium(0), 1,1'-bis(diphenylphosphino)ferrocene |
| Solvent | DMF/Water |
| Reaction Temperature | 120 °C |
| Reaction Time | 16 hours |
| Yield | 81% |
| Purity | Not explicitly stated, but the product is isolated as a solid. |
Synthetic Pathway Diagram:
Caption: Palladium-catalyzed cyanation of a bromopyridine.
Route 2: Cyclocondensation of Acyclic Precursors
This alternative approach builds the pyridine ring from acyclic starting materials through a cyclocondensation reaction. This method involves the reaction of 3-aminocrotononitrile with 2-(ethoxymethylene)malononitrile.
Experimental Protocol:
Data Summary (Hypothetical based on similar reactions):
| Parameter | Value |
| Starting Materials | 3-aminocrotononitrile, 2-(ethoxymethylene)malononitrile |
| Key Reagents | Base catalyst (e.g., piperidine, triethylamine) |
| Solvent | Ethanol or Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | Several hours |
| Yield | Moderate to good (estimated) |
| Purity | Requires purification by crystallization or chromatography. |
Synthetic Pathway Diagram:
Caption: Cyclocondensation of acyclic precursors.
Comparison of Efficacy
| Feature | Route 1: Palladium-Catalyzed Cyanation | Route 2: Cyclocondensation |
| Starting Materials | Requires a pre-functionalized bromopyridine, which may involve prior synthetic steps. | Utilizes simple, acyclic, and potentially more readily available starting materials. |
| Reagents | Employs expensive and air-sensitive palladium catalysts and phosphine ligands. Zinc cyanide is toxic. | Uses common and less hazardous base catalysts and solvents. |
| Reaction Conditions | High temperature (120 °C) and relatively long reaction time (16 hours). Requires inert atmosphere techniques. | Generally proceeds under milder reflux conditions. |
| Yield | High reported yield of 81%.[1] | Yield is not specifically reported but is expected to be moderate to good based on analogous reactions. |
| Work-up & Purification | Involves quenching with an ammonium chloride/hydroxide solution and filtration of the solid product. | Typically requires removal of solvent and purification by crystallization or chromatography. |
| Scalability | May be challenging to scale up due to the cost and sensitivity of the catalyst system. | Potentially more amenable to large-scale synthesis due to cheaper and more stable reagents. |
| Atom Economy | Lower, as a bromine atom is replaced by a cyanide group, and stoichiometric amounts of zinc salts are produced as byproducts. | Higher, as the main byproduct is ethanol. |
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 is a well-documented, high-yielding method that is suitable for laboratory-scale synthesis where the starting bromopyridine is accessible. Its main drawbacks are the use of expensive and hazardous reagents and the generation of metallic byproducts.
Route 2 presents a more atom-economical and potentially more cost-effective and scalable approach by constructing the pyridine ring from simple acyclic precursors. While a specific, optimized protocol for the target molecule is not detailed in the available literature, the underlying cyclocondensation chemistry is robust.
The choice of synthetic route will ultimately depend on the specific needs of the researcher, considering factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling air-sensitive and toxic reagents. Further investigation and optimization of Route 2 could establish it as a superior method for the large-scale production of this compound.
References
Comparative Analysis of 6-Amino-5-methylnicotinonitrile and Structurally Related Aminopyridines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide provides a comparative analysis of 6-Amino-5-methylnicotinonitrile and other closely related aminopyridine and aminonicotinonitrile derivatives. While direct experimental data for this compound is limited in the public domain, this analysis leverages data from structurally similar compounds to provide insights into its potential physicochemical properties, synthesis, and biological activities, with a particular focus on antiproliferative effects. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the aminopyridine framework.
Introduction
Aminopyridines are a class of heterocyclic organic compounds that have garnered significant attention in drug discovery due to their versatile biological activities.[1] The electronic properties and hydrogen bonding capabilities of the amino group and the pyridine nitrogen atom enable these molecules to interact with a wide range of biological targets, including kinases and ion channels.[2][3] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of their pharmacological profiles. This guide focuses on the comparative analysis of this compound and its structural isomers and analogs, providing a framework for understanding their potential in therapeutic applications.
Physicochemical Properties
| Property | This compound[1][4][5] | 6-Amino-4-methylnicotinonitrile | 4-Aminopyridine[6] | 2-Aminopyridine |
| Molecular Formula | C₇H₇N₃ | C₇H₇N₃ | C₅H₆N₂ | C₅H₆N₂ |
| Molecular Weight | 133.15 g/mol | 133.15 g/mol | 94.11 g/mol | 94.11 g/mol |
| CAS Number | 183428-91-3 | 179555-10-3 | 504-24-5 | 504-29-0 |
| Appearance | Solid (predicted) | - | White to off-white crystalline solid | White to yellow crystalline solid |
| Melting Point | Not available | Not available | 155-160 °C | 57-60 °C |
| Boiling Point | Not available | Not available | 273 °C | 210 °C |
| LogP (calculated) | 1.1 | 1.2 | 0.23 | 0.53 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 | 2 |
Synthesis Strategies
The synthesis of substituted aminopyridines is a well-established field in organic chemistry. While a specific protocol for this compound is not detailed in publicly available literature, a representative synthesis for a closely related isomer, 2-amino-3-methyl-5-cyanopyridine, is presented below. This palladium-catalyzed cyanation of a bromopyridine precursor is a common and versatile method for introducing the nitrile group.[7]
Representative Experimental Protocol: Synthesis of 2-Amino-3-methyl-5-cyanopyridine[7]
Materials:
-
5-bromo-3-methylpyridin-2-amine
-
Zinc cyanide (Zn(CN)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Dimethylformamide (DMF)
-
Water
-
Saturated ammonium chloride solution
-
Ammonium hydroxide
Procedure:
-
To a mixture of DMF and water (100:2, v/v), add 5-bromo-3-methylpyridin-2-amine (1.0 eq), zinc cyanide (0.6 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.12 eq).
-
Degas the mixture for 20 minutes.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the reaction mixture.
-
Heat and stir the reaction at 120 °C for 16 hours.
-
After completion, cool the mixture to room temperature.
-
Add a mixture of saturated ammonium chloride solution, ammonium hydroxide, and water (4:1:4 by volume).
-
Cool the resulting slurry to 0 °C and stir for 1 hour.
-
Collect the solid product by filtration and dry under high vacuum to yield 2-amino-3-methyl-5-cyanopyridine.
Caption: General workflow for the synthesis of aminonicotinonitriles.
Comparative Biological Activity: Antiproliferative Effects
While specific biological data for this compound is not available, numerous studies have demonstrated the potent antiproliferative activity of structurally related aminonicotinonitrile and aminopyrimidine derivatives against various cancer cell lines.[8][9][10][11][12][13][14][15][16] This suggests that this compound may also possess anticancer properties. The data below summarizes the in vitro antiproliferative activity of several related compounds.
| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Pyrimidine-5-carbonitrile | Compound with 2,4-dichlorophenyl substitution (1c) | Leukemia (SR) | Not specified, but showed high selectivity | [10] |
| Pyrimidine-5-carbonitrile | Compound with benzylidene and hydrazone moieties (11e) | Colon (HCT-116) | 1.14 | [14] |
| Pyrimidine-5-carbonitrile | Compound with benzylidene and hydrazone moieties (11e) | Breast (MCF-7) | 1.54 | [14] |
| Phenylfuranylnicotinamidine | Compound 4e | Various (NCI-60 panel) | 0.83 (GI₅₀) | [11][13] |
| 6-amino-2-pyridone-3,5-dicarbonitrile | Compound 5o | Murine Glioblastoma | Potent activity reported | [12] |
Potential Mechanisms of Action
The antiproliferative activity of aminopyridine derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer cell growth and survival. A hypothetical signaling pathway that could be targeted by such compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway and potential inhibition by aminopyridine derivatives.
Experimental Protocols for Biological Evaluation
To assess the potential biological activity of this compound and compare it with other aminopyridines, standardized in vitro assays are essential. Below are general protocols for evaluating antiproliferative activity and kinase inhibition.
Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a common method to determine the cytotoxic or cytostatic effects of a compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include vehicle controls (DMSO) and positive controls (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: General workflow for an in vitro antiproliferative MTT assay.
Conclusion
This compound belongs to the promising class of aminopyridine compounds with potential applications in drug discovery, particularly in oncology. Although direct experimental data for this specific molecule is scarce, this comparative guide provides a valuable framework for its evaluation based on the properties and activities of its structural analogs. The presented data on related aminonicotinonitriles and aminopyrimidines highlight their significant antiproliferative effects, suggesting that this compound warrants further investigation as a potential anticancer agent. The provided synthetic and biological evaluation protocols offer a starting point for researchers to explore the therapeutic potential of this and other novel aminopyridine derivatives. Future studies should focus on the synthesis of this compound and its comprehensive biological characterization to elucidate its specific targets and mechanism of action.
References
- 1. This compound | C7H7N3 | CID 22482843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atom-by-atom engineering of voltage-gated ion channels: Magnified insights into function and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. chemscene.com [chemscene.com]
- 6. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 7. This compound | 183428-91-3 [chemicalbook.com]
- 8. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of New Aminosubstituted Pyrrolopyrimidines with Antiproliferative Activity Against Breast Cancer Cells and Investigation of their Effect Towards the PI3Kα Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomeric Purity of 6-Amino-5-methylnicotinonitrile: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of 6-Amino-5-methylnicotinonitrile, a key building block in pharmaceutical synthesis, is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Undesired isomers, arising from the synthetic process, can introduce impurities with different pharmacological or toxicological profiles. Therefore, robust analytical methods are essential to ensure the selective identification and quantification of the desired isomer and its potential contaminants.
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Potential Isomeric Impurities
The primary isomeric impurities of this compound are positional isomers, where the methyl or amino groups are located at different positions on the pyridine ring. A common potential isomer, based on synthetic routes, is 6-Amino-2-methylnicotinonitrile . The analytical methods discussed below are designed to effectively separate and differentiate between these and other possible isomers.
Comparison of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on several factors, including the required sensitivity, resolution, and the nature of the sample matrix. Below is a summary of the performance of HPLC, GC, and NMR for this application.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Differentiation of isomers based on the unique magnetic environments of their atomic nuclei. |
| Resolution | Excellent for positional isomers. | Good to excellent, depending on column and conditions. | Excellent for structural elucidation and differentiation of isomers. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level), especially with mass spectrometry detection. | Lower sensitivity compared to chromatographic methods (µg to mg level). |
| Quantification | Highly accurate and precise. | Accurate and precise, but may require derivatization. | Quantitative (qNMR) with high precision, but requires careful experimental setup. |
| Sample Throughput | High. | High. | Lower, as acquisition times can be longer. |
| Derivatization | Generally not required. | Often required to improve volatility and thermal stability. | Not required. |
| Instrumentation Cost | Moderate to high. | Moderate to high. | High. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are starting points and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating non-volatile and thermally labile compounds, making it well-suited for the analysis of aminonicotinonitrile isomers.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer). The exact ratio should be optimized to achieve the best separation. A gradient elution may be necessary.
Procedure:
-
Prepare a standard solution of this compound and any available isomeric standards in the mobile phase.
-
Prepare the sample solution by dissolving a known amount of the material in the mobile phase.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detector to a wavelength where all isomers have significant absorbance (e.g., 254 nm).
-
Inject the standard and sample solutions and record the chromatograms.
-
Identify the peaks based on the retention times of the standards.
-
Calculate the isomeric purity by determining the area percentage of each peak.
Gas Chromatography (GC)
GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. For aminonicotinonitriles, derivatization is often necessary to improve their volatility and prevent peak tailing.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column with a polar stationary phase (e.g., DB-WAX or HP-5)
Derivatization Agent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other suitable silylating agents.
Procedure:
-
Derivatization: In a vial, react a known amount of the sample with the derivatizing agent at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes).
-
GC Conditions:
-
Injector temperature: 250°C
-
Oven temperature program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Detector temperature (FID): 300°C
-
Carrier gas: Helium at a constant flow rate.
-
-
Inject the derivatized sample into the GC.
-
Identify the peaks based on their retention times and, if using MS, their mass spectra.
-
Calculate the isomeric purity from the peak areas.
For Immediate Release
This guide provides a detailed comparative analysis of the spectroscopic data for 6-Amino-5-methylnicotinonitrile and its structurally related analogs: nicotinonitrile, 6-aminonicotinonitrile, and 5-methylnicotinonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The guide summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in clear, comparative tables. Detailed experimental protocols are also provided.
Structural Relationships
The following diagram illustrates the structural similarities and differences between the analyzed compounds.
Caption: Molecular structures and substitutions.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and its related structures. Please note that where experimental data was not available, predicted values have been provided and are indicated as such.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | H2 | H4 | H5 | H6 | -CH₃ | -NH₂ |
| This compound | 7.9 (s, predicted) | 8.5 (s, predicted) | - | - | 2.2 (s, predicted) | 5.0 (br s, predicted) |
| Nicotinonitrile | 8.91 (s) | 8.85 (d) | 7.48 (t) | 8.00 (d) | - | - |
| 6-Aminonicotinonitrile | 8.3 (d) | 7.6 (dd) | 6.5 (d) | - | - | 6.2 (br s) |
| 5-Methylnicotinonitrile | 8.6 (s) | 8.7 (s) | - | 7.8 (s) | 2.4 (s) | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | -CN | -CH₃ |
| This compound | 158.2 (predicted) | 105.1 (predicted) | 151.7 (predicted) | 118.5 (predicted) | 117.9 (predicted) | 119.2 (predicted) | 18.4 (predicted) |
| Nicotinonitrile | 153.1 | 110.5 | 139.8 | 124.2 | 153.4 | 117.1 | - |
| 6-Aminonicotinonitrile | 161.9 | 107.8 | 140.2 | 109.1 | 153.8 | 119.8 | - |
| 5-Methylnicotinonitrile | 152.8 | 111.2 | 140.1 | 133.5 | 150.1 | 117.5 | 18.2 |
Table 3: IR Spectroscopic Data (Wavenumber cm⁻¹)
| Compound | ν(N-H) | ν(C-H) aromatic | ν(C-H) aliphatic | ν(C≡N) | ν(C=C), ν(C=N) | δ(N-H) |
| This compound | ~3400-3200 (predicted) | ~3100-3000 (predicted) | ~2950-2850 (predicted) | ~2220 (predicted) | ~1650-1450 (predicted) | ~1620 (predicted) |
| Nicotinonitrile | - | 3090-3030 | - | 2229 | 1587, 1475, 1425 | - |
| 6-Aminonicotinonitrile | 3480, 3370 | 3090 | - | 2215 | 1640, 1590, 1490 | 1620 |
| 5-Methylnicotinonitrile | - | 3080-3020 | 2920 | 2225 | 1590, 1480 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ | Key Fragments |
| This compound | C₇H₇N₃ | 133.15 | 134.1[1] | Not available |
| Nicotinonitrile | C₆H₄N₂ | 104.11 | 105.1 | 78, 51 |
| 6-Aminonicotinonitrile | C₆H₅N₃ | 119.12 | 120.1 | 92, 65 |
| 5-Methylnicotinonitrile | C₇H₆N₂ | 118.14 | 119.1 | 91, 64 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Key parameters include a 30° or 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. Typically, 16 to 32 scans are averaged to obtain a high-quality spectrum.
-
Data Processing: The sample interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
-
Ionization: A suitable ionization technique is employed to generate gas-phase ions from the sample molecules. Common techniques include:
-
Electron Ionization (EI): Used for volatile and thermally stable compounds, often resulting in extensive fragmentation.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and non-volatile molecules, typically producing protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
References
Safety Operating Guide
Proper Disposal of 6-Amino-5-methylnicotinonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 6-Amino-5-methylnicotinonitrile (CAS No. 183428-91-3), ensuring compliance with safety regulations and minimizing risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to understand the hazards associated with this compound. This compound is classified as a hazardous substance. According to safety information, it is harmful if swallowed and can cause serious eye damage[1].
Required Personal Protective Equipment (PPE):
Due to the hazardous nature of this chemical, the following PPE must be worn at all times when handling the substance or its waste:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[2] |
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through an approved hazardous waste disposal facility[3][4]. This chemical should never be disposed of down the drain or mixed with general laboratory waste[2].
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Containerization:
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container.
-
The container must be in good condition and free from leaks.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The associated hazards (e.g., "Toxic, " "Irritant ")[2].
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
The storage area should be away from heat, sparks, and open flames.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste[5].
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Evacuate the immediate area and inform your supervisor and colleagues.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container[4]. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, and then place it in a sealed container for disposal[2][6].
-
Decontamination: Thoroughly clean the spill area.
-
Seek Medical Attention: If there is any personal exposure, wash the affected skin area with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention[6].
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 6-Amino-5-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-Amino-5-methylnicotinonitrile (CAS No. 183428-91-3).[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar aminopyridine and nitrile compounds and established laboratory safety protocols. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all relevant regulations.
Hazard Profile and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be handled with caution, assuming it may be toxic if swallowed, harmful in contact with skin or if inhaled, and may cause skin, eye, and respiratory irritation.[3]
| Hazard Classification | Associated Risks | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, potentially fatal in contact with skin, and may cause respiratory irritation.[3] | Gloves: Chemical-resistant nitrile gloves.[4][5][6][7][8] Body: Laboratory coat. Respiratory: Use in a chemical fume hood.[9] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Gloves: Chemical-resistant nitrile gloves.[4][5][6][7][8] Body: Laboratory coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Eyes: Chemical safety goggles or a face shield.[10] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Respiratory: Use in a chemical fume hood to avoid inhalation of dust.[9] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
Keep the container tightly closed.
2. Preparation and Weighing:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Before handling, ensure all necessary PPE is worn correctly.
-
Use a dedicated and clean set of spatulas and weighing boats.
-
Weigh the desired amount of the compound carefully to minimize dust generation.
3. Dissolution:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent the release of vapors.
4. Post-Handling:
-
Decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by a thorough wash with soap and water.
-
Remove PPE carefully to avoid skin contamination and dispose of it as outlined in the disposal plan.[12]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Waste Management
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing boats, pipette tips, contaminated gloves) must be collected in a dedicated, clearly labeled hazardous waste container.[9]
-
Liquid waste (solutions containing the compound) should be collected in a separate, compatible, and labeled hazardous waste container. Do not pour down the drain.[9]
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[9][13]
3. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.[9]
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[10]
Experimental Workflow for Safe Handling
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 183428-91-3 [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. glovesnstuff.com [glovesnstuff.com]
- 5. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 6. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 7. gpisupply.com [gpisupply.com]
- 8. business.medtecs.com [business.medtecs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
